PROTAC IRAK4 ligand-1
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[[2-[2-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-4-yl]-1,3-oxazole-4-carbonyl]amino]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O6/c1-28(2,3)44-27(42)37(13-16-4-5-16)22-12-18(10-11-33-22)25-35-21(15-43-25)24(39)34-20-14-38(36-23(20)29(30,31)32)19-8-6-17(7-9-19)26(40)41/h6-12,14-16H,4-5,13H2,1-3H3,(H,34,39)(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQQZVUJIJYUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC1)C2=NC=CC(=C2)C3=NC(=CO3)C(=O)NC4=CN(N=C4C(F)(F)F)C5=CC=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IRAK4 signaling pathway in innate immunity
An In-Depth Technical Guide to the IRAK4 Signaling Pathway in Innate Immunity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the innate immune system.[1] Positioned at the apex of the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is indispensable for initiating a robust inflammatory response to pathogens and cellular damage.[2][3] Its unique dual functionality, acting as both a kinase and a scaffold protein, is central to the assembly of the Myddosome signaling complex and the subsequent activation of key transcription factors like NF-κB, AP-1, and IRF5.[4][5] Dysregulation of IRAK4 activity is implicated in a wide array of inflammatory and autoimmune diseases, as well as certain cancers, making it a highly attractive target for therapeutic intervention.[1][6] This technical guide provides a comprehensive overview of the IRAK4 signaling pathway, detailed experimental protocols for its study, quantitative data on its inhibition, and a discussion of its dual functions, offering a critical resource for professionals in immunology and drug development.
The Core IRAK4 Signaling Pathway
The canonical IRAK4 signaling pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs and IL-1Rs.[3] This ligand binding triggers a conformational change in the receptor's intracellular Toll/Interleukin-1 Receptor (TIR) domain, initiating a highly organized cascade of protein-protein interactions.
-
Myddosome Formation: Upon receptor activation, the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) is recruited to the TIR domain.[3] MyD88, through homotypic interactions between its death domain (DD), recruits 4 molecules of IRAK4 to form the core of a higher-order signaling complex known as the Myddosome.[7]
-
IRAK Family Activation: Within the Myddosome, IRAK4, acting as the apical kinase, phosphorylates IRAK1 and/or IRAK2.[3][8] This phosphorylation event is a critical step that fully activates IRAK1's kinase activity and promotes its autophosphorylation.[9]
-
TRAF6 Recruitment and Activation: Activated IRAK1 then recruits the E3 ubiquitin ligase TNF receptor-associated factor 6 (TRAF6).[3][7] The interaction between IRAK1 and TRAF6 leads to TRAF6's auto-activation through K63-linked polyubiquitination.[7]
-
Downstream Cascade Activation: Activated TRAF6 dissociates from the receptor complex and serves as a platform to activate downstream kinase cascades, primarily the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5] This ultimately leads to the activation of transcription factors NF-κB and AP-1, which drive the expression of a wide array of pro-inflammatory cytokines, chemokines, and other immune mediators.[4][10]
Visualization of the IRAK4 Signaling Pathway
The following diagram illustrates the key events in the TLR/IL-1R signaling cascade mediated by IRAK4.
Caption: IRAK4 signaling pathway from receptor activation to gene transcription.
The Dual Role of IRAK4: Kinase vs. Scaffolding Function
A critical aspect of IRAK4 biology is its dual function as both a kinase and a scaffold protein. While its kinase activity was initially considered paramount, substantial evidence now indicates that its scaffolding function is essential for the initial assembly of the Myddosome and subsequent signal transduction.[2][11]
-
Scaffolding Function: IRAK4's N-terminal death domain is crucial for its interaction with MyD88, forming the foundational layer of the Myddosome.[11] This scaffolding role is indispensable for bringing IRAK1/2 into the complex.[4] Studies with kinase-dead (KD) IRAK4 mutants have shown that the physical presence of the IRAK4 protein is sufficient to mediate the activation of NF-κB and MAPK pathways, albeit sometimes with delayed kinetics.[11][12] The scaffolding function of IRAK4 is essential for the structural integrity and operational efficiency of the Myddosome.[2]
-
Kinase Activity: The kinase activity of IRAK4 is required for the phosphorylation and full activation of IRAK1.[9] While not always essential for NF-κB and MAPK activation, IRAK4's enzymatic function is critical for stabilizing the Myddosome complex and for robust, sustained production of pro-inflammatory cytokines.[11][13] In human monocytes, IRAK4 kinase activity specifically controls the activation of the transcription factor IRF5, which is crucial for producing certain cytokines in response to TLR7/8 stimulation.[5] There are species-specific differences; in murine models, kinase activity appears more critical for cytokine production than in human cells, where the scaffolding function can play a more dominant role.[4][7]
Visualization of Kinase vs. Scaffold Functions
Caption: Distinct outcomes mediated by IRAK4's scaffold and kinase functions.
Quantitative Data on IRAK4 Signaling and Inhibition
The development of potent and selective IRAK4 inhibitors has provided valuable tools to dissect its function and offers therapeutic potential.[14][15] The table below summarizes quantitative data for select IRAK4 inhibitors.
| Compound Name | Assay Type | Target Cell/Enzyme | IC50 / Potency | Reference |
| PF-06650833 | Biochemical Kinase Assay | Recombinant IRAK4 | - | [11] |
| Cellular Assay (IL-1β induced phosphoproteins) | Primary Human Dermal Fibroblasts | 200 nM (concentration used) | [11] | |
| BAY1834845 (Zabedosertib) | Biochemical Kinase Assay (1 mM ATP) | Recombinant IRAK4 | 19 nM | [16] |
| Cellular Assay (LPS-induced TNFα) | Human Whole Blood | 230 nM | [16] | |
| IRAK1/4 Inhibitor | Kinase Assay (Transcreener) | Recombinant IRAK4 | 2.5 nM | [17] |
| BMS-986126 | Biochemical Kinase Assay | Recombinant IRAK4 | 6 nM | [18] |
Detailed Experimental Protocols
Understanding the protein-protein interactions and enzymatic activity of IRAK4 is fundamental to its study. The following sections provide detailed protocols for key experimental techniques.
Co-Immunoprecipitation (Co-IP) for IRAK4 Interactions
Co-IP is used to identify proteins that interact with IRAK4 within the cell.[1] This protocol is a general guideline.
Reagents and Materials:
-
Cell Lysis Buffer: Non-denaturing buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) supplemented with protease and phosphatase inhibitors.[2]
-
Antibodies: High-quality, IP-validated primary antibody against IRAK4 ("bait") and a primary antibody against the suspected interactor ("prey"). An isotype control IgG is required as a negative control.[1]
-
Beads: Protein A or Protein G coupled to agarose (B213101) or magnetic beads.[1]
-
Wash Buffer: Lysis buffer with lower detergent concentration or PBS with 0.1% Tween-20.
-
Elution Buffer: 2x Laemmli SDS-PAGE sample buffer.[1]
Procedure:
-
Cell Culture and Lysis: Culture cells (e.g., HEK293T, macrophages) to ~80-90% confluency. Stimulate with a TLR/IL-1R ligand (e.g., LPS, IL-1β) for the desired time, if applicable. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer on ice for 15-30 minutes.[1][2][19]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.[20]
-
Pre-Clearing (Optional but Recommended): To reduce non-specific binding, add control IgG and Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads and discard them, keeping the supernatant.[19][21]
-
Immunoprecipitation: Add the primary anti-IRAK4 antibody to the pre-cleared lysate and incubate with rotation for 2-4 hours or overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate with rotation for an additional 1-2 hours at 4°C to capture the immune complexes.[1]
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 20-40 µL of 2x Laemmli buffer and boil at 95-100°C for 5-10 minutes to elute and denature the proteins.[1]
-
Analysis by Western Blot: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Include lanes for the "Input" (a small fraction of the initial lysate), the IRAK4 IP, and the negative control IgG IP. After transfer to a membrane, probe with antibodies against the suspected interacting protein ("prey"). A successful Co-IP is confirmed by a band for the prey protein in the IRAK4 IP lane but not in the IgG control lane.[1]
Visualization of Co-IP Workflow
Caption: General experimental workflow for Co-Immunoprecipitation.[1]
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay measures the kinase activity of purified IRAK4 by quantifying the amount of ADP produced during the phosphorylation reaction.[22][23]
Reagents and Materials:
-
IRAK4 Kinase: Purified, recombinant active IRAK4 enzyme.
-
Kinase Buffer: Typically contains Tris-HCl, MgCl₂, BSA, and DTT (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[22]
-
Substrate: A suitable protein or peptide substrate for IRAK4, such as Myelin Basic Protein (MBP).[17][24]
-
ATP: Adenosine triphosphate at a concentration near the Km for the enzyme.
-
Test Compound: IRAK4 inhibitor or vehicle control (e.g., DMSO).
-
ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.[22][23]
-
Assay Plate: White, low-volume 384-well plate.
Procedure:
-
Reagent Preparation: Prepare solutions of IRAK4 enzyme, substrate/ATP mix, and test compounds (serially diluted) in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.[22]
-
Kinase Reaction Incubation: Incubate the plate at room temperature (or 30°C) for a set time (e.g., 45-60 minutes).[22][24]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[22]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by IRAK4 into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP. Incubate for 30-45 minutes at room temperature.[22][24]
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to IRAK4 kinase activity.[22]
Visualization of Kinase Assay Workflow
Caption: Workflow for an in vitro IRAK4 kinase assay using ADP-Glo™.
Conclusion and Future Directions
IRAK4 stands as a linchpin in innate immune signaling, with its kinase and scaffolding functions orchestrating the inflammatory response. The distinction between these two roles is crucial, as their relative importance can be species- and cell-type dependent, a key consideration for the development of therapeutics.[7] While kinase inhibitors have shown promise and entered clinical trials for diseases like rheumatoid arthritis, the essential nature of the scaffolding function suggests that strategies targeting this aspect, or the development of protein degraders that eliminate both functions, may offer superior efficacy.[4][15] Future research will continue to unravel the nuanced regulatory mechanisms governing IRAK4 activity and explore the full therapeutic potential of its modulation in a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 4. benchchem.com [benchchem.com]
- 5. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 8. IRAK4 - Wikipedia [en.wikipedia.org]
- 9. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IRAK-4 kinase activity-dependent and -independent regulation of lipopolysaccharide-inducible genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 15. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. benchchem.com [benchchem.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. promega.com [promega.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide on PROTAC IRAK4 Ligand-1 and E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC IRAK4 ligand-1, its role in the formation of IRAK4-targeting PROTACs, and the subsequent recruitment of E3 ligases for targeted protein degradation. This document details the underlying signaling pathways, quantitative metrics for potent degraders, and detailed experimental protocols for the characterization of these compounds.
Introduction: The Rationale for IRAK4 Degradation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical upstream regulator in the innate immune signaling cascade.[1] Activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in the assembly of the Myddosome complex, a key signaling hub.[1][2] Beyond its kinase activity, IRAK4 also possesses an essential scaffolding function that is crucial for the downstream activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines.[1][2]
Traditional small-molecule inhibitors can block the kinase function of IRAK4, but they often leave its scaffolding role intact, which may lead to incomplete pathway inhibition.[2] Proteolysis Targeting Chimeras (PROTACs) offer a superior therapeutic strategy by inducing the complete degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions for a more profound and durable pharmacological effect.[2][3]
The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System
IRAK4-targeting PROTACs are heterobifunctional molecules composed of a ligand that binds to IRAK4, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] The mechanism of action is a catalytic cycle that co-opts the cell's native ubiquitin-proteasome system (UPS) for targeted protein degradation.[5]
The key steps in this process are:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to an IRAK4 protein and an E3 ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a transient ternary complex (IRAK4-PROTAC-E3 Ligase).[2][6] This induced proximity is the foundational step for the degradation process.
-
Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the IRAK4 protein.
-
Proteasomal Degradation: The poly-ubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: After inducing ubiquitination, the PROTAC molecule is released and can engage another IRAK4 protein and E3 ligase, enabling a single PROTAC molecule to induce the degradation of multiple target proteins.
This compound and Degrader-1
"this compound" is a specific chemical moiety designed to bind to the IRAK4 protein.[7] This ligand is a key component in the synthesis of "PROTAC IRAK4 degrader-1" (also known as compound I-210).[5][7] This degrader is a Cereblon-based PROTAC, meaning it utilizes a pomalidomide-based ligand to recruit the CRBN E3 ligase.[2][5]
Quantitative Data on IRAK4 PROTACs
The efficacy of a PROTAC is determined by its ability to induce potent and maximal degradation of the target protein. Key metrics include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[9] The following tables summarize publicly available data for several well-characterized IRAK4 degraders.
| Compound ID | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC IRAK4 degrader-1 (I-210) | Cereblon | OCI-LY-10 | Not specified | >50% at 1 µM | [5][8] |
| KT-474 | Cereblon | THP-1 | 0.9 | 101.3 | [10] |
| KT-474 | Not specified | hPBMCs | 0.88 | 101 | [11] |
| Compound 9 | VHL | PBMCs | 151 | >95 | [10] |
| Compound 8 | VHL | PBMCs | 259 | >90 | [10] |
| FIP22 | Cereblon | Not specified | 3.2 | Not specified | [12] |
Note: Data for PROTAC IRAK4 degrader-1 is semi-quantitative as reported.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts of IRAK4 signaling and PROTAC-mediated degradation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of IRAK4 PROTACs.
This protocol outlines the steps for treating cells with an IRAK4 PROTAC and quantifying the subsequent degradation of the IRAK4 protein.[4][13]
Materials:
-
Cell line of interest (e.g., OCI-LY-10, PBMCs, THP-1)
-
PROTAC IRAK4 degrader and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4 and anti-loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere or stabilize. Treat cells with serial dilutions of the IRAK4 PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells with supplemented lysis buffer on ice for 20-30 minutes. Clarify the lysate by centrifugation.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and repeat the antibody incubation process for the loading control.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[10]
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the formation of the IRAK4-PROTAC-E3 ligase ternary complex in vitro.[3]
Materials:
-
Recombinant donor-labeled IRAK4 protein (e.g., His-tagged)
-
Recombinant acceptor-labeled E3 ligase (e.g., GST-tagged CRBN)
-
Antibodies or reagents for labeling (e.g., anti-His-LanthaScreen™ Tb, anti-GST-fluorescein)
-
IRAK4 PROTAC
-
Assay buffer
-
Low-volume 384-well plates
Methodology:
-
Reagent Preparation: Prepare a serial dilution of the IRAK4 PROTAC in the assay buffer. Prepare a mixture of the donor-labeled IRAK4 and acceptor-labeled E3 ligase at twice the final desired concentration.
-
Assay Assembly:
-
Add the PROTAC dilutions to the wells of a 384-well plate.
-
Add the protein mixture to each well. Final concentrations should be optimized for each specific system.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours, protected from light. Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped or "hook effect" curve is characteristic of ternary complex formation, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes. The peak of the curve represents the maximum ternary complex formation.[3]
Conclusion
The targeted degradation of IRAK4 using PROTACs, such as those derived from this compound, represents a powerful therapeutic strategy. By inducing the complete removal of the IRAK4 protein, this approach overcomes the limitations of traditional kinase inhibitors by ablating both the catalytic and scaffolding functions of the protein. The successful development and characterization of potent IRAK4 degraders rely on a suite of robust biochemical and cellular assays to quantify degradation efficiency and confirm the mechanism of action. This guide provides the foundational knowledge and detailed protocols necessary for researchers to advance the development of IRAK4-targeting PROTACs for the treatment of inflammatory diseases and cancer.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. PROTAC IRAK4 degrader-1 | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. invivochem.net [invivochem.net]
- 9. lifesensors.com [lifesensors.com]
- 10. benchchem.com [benchchem.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
In Vitro Characterization of PROTAC IRAK4 Ligand-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of "PROTAC IRAK4 ligand-1," a key component of a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that serves as a central regulator of innate immunity, playing a pivotal role in signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune diseases and cancers, making it a compelling therapeutic target.[4][5]
PROTACs represent a novel therapeutic modality that harnesses the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[6] A PROTAC molecule consists of a ligand that binds to the target protein (in this case, "this compound"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[6] This heterobifunctional molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] By inducing the degradation of IRAK4, PROTACs can abrogate both its kinase and scaffolding functions, potentially offering a more profound and durable inhibition of inflammatory signaling compared to traditional kinase inhibitors.[2][3][6]
"this compound" is the synthetic ligand that specifically binds to IRAK4 and is a constituent of "PROTAC IRAK4 degrader-1."[8][9] "PROTAC IRAK4 degrader-1" is a Cereblon-based PROTAC that utilizes Pomalidomide as the E3 ligase ligand.[8] This guide will focus on the in vitro methodologies used to characterize the activity of such an IRAK4-targeting PROTAC.
Data Presentation: Quantitative Analysis of IRAK4 Degradation
The efficacy of a PROTAC is primarily assessed by its ability to induce potent and efficient degradation of the target protein. The key parameters for quantifying this activity are the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[4]
| Compound ID | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| PROTAC IRAK4 degrader-1 | Cereblon | OCI-LY-10 | Not Specified | - | >50% at 1 µM | [8] |
| Compound 9 | VHL | PBMCs | Western Blot | 151 | >95 | [4] |
| Compound 8 | VHL | PBMCs | Western Blot | 259 | >90 | [4] |
| KT-474 | Cereblon | THP-1 | Not Specified | 0.88 | 101 | [3] |
| KT-474 | Cereblon | THP-1 | HTRF | 8.9 | 66.2 | [10] |
| KT-474 | Cereblon | hPBMCs | HTRF | 0.9 | 101.3 | [10] |
Note: Specific DC50 values for "PROTAC IRAK4 degrader-1" are not publicly available. The table indicates the percentage of IRAK4 degradation observed at different concentrations in OCI-LY-10 cells.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of PROTACs. The following are key experimental protocols.
Western Blot for IRAK4 Degradation
Objective: To quantify the reduction in IRAK4 protein levels following treatment with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., OCI-LY-10, THP-1, or PBMCs) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the IRAK4 PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to normalize the IRAK4 band intensity. Quantify the band intensities using densitometry software to determine the percentage of IRAK4 degradation relative to the vehicle control.
Ternary Complex Formation Assay (e.g., Co-immunoprecipitation)
Objective: To provide evidence of the PROTAC-induced formation of the IRAK4-PROTAC-E3 ligase ternary complex.
Methodology:
-
Cell Treatment: Treat cells with the IRAK4 PROTAC or vehicle control for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-Cereblon) or IRAK4 overnight at 4°C. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot Analysis: Elute the bound proteins from the beads and analyze the eluates by Western blotting using antibodies against IRAK4 and the E3 ligase to detect the co-immunoprecipitated proteins.
In Vitro Ubiquitination Assay
Objective: To directly demonstrate the PROTAC-mediated ubiquitination of IRAK4.
Methodology:
-
Cell Treatment: Treat cells with the IRAK4 PROTAC, often in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[6]
-
Immunoprecipitation: Immunoprecipitate IRAK4 from the cell lysates using an anti-IRAK4 antibody.[6]
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot using an anti-ubiquitin antibody to detect the presence of polyubiquitin (B1169507) chains on IRAK4.[6]
Cytokine Release Assay
Objective: To assess the functional consequence of IRAK4 degradation on downstream inflammatory signaling.
Methodology:
-
Cell Culture and Treatment: Pre-treat cells (e.g., PBMCs or differentiated THP-1 cells) with various concentrations of the IRAK4 PROTAC for a specified time.
-
Stimulation: Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) or R848.[4][5]
-
Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.[5][11]
Mandatory Visualizations
IRAK4 Signaling Pathway
Caption: The MyD88-dependent IRAK4 signaling pathway.
Experimental Workflow for In Vitro PROTAC Characterization
Caption: A logical workflow for the in vitro characterization of a PROTAC.
References
- 1. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - CD Bioparticles [cd-bioparticles.net]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Cellular Assays to Measure IRAK4 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for various cellular assays designed to quantify the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a pivotal role in the innate immune response, making it a key therapeutic target for a range of inflammatory and autoimmune diseases.[1][2][3] The development of molecules that induce the degradation of IRAK4, such as Proteolysis Targeting Chimeras (PROTACs), has created a need for robust and reliable methods to measure the loss of the IRAK4 protein in a cellular context.[3][4]
IRAK4 Signaling Pathway
IRAK4 is a central component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][5] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[1][2][3] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[1][2][5]
Orthogonal Validation Workflow for IRAK4 Degradation
A comprehensive validation of IRAK4 degradation involves multiple orthogonal methods to ensure that the observed decrease in IRAK4 protein is a direct result of degradation and leads to the expected functional outcomes.
References
Application Notes: Western Blot Protocol for IRAK4 Protein Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the innate immune system.[1] It is a pivotal component in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of the Myddosome signaling complex.[1] This event triggers a cascade that activates downstream transcription factors like NF-κB, culminating in the production of pro-inflammatory cytokines.[1][2] Given its central role in inflammation, IRAK4 is a significant therapeutic target for a wide range of autoimmune diseases, inflammatory disorders, and some cancers.[1][3]
Accurate quantification of IRAK4 protein levels is crucial for understanding its role in disease and for developing targeted therapeutics. Western blotting is a fundamental technique for reliably detecting and quantifying IRAK4 protein in cell lysates and tissue homogenates.[2]
Signaling Pathway and Experimental Workflow
To provide context for the protocol, the following diagrams illustrate the IRAK4 signaling cascade and the general workflow of the Western blot experiment.
References
In Vivo Models for Testing IRAK4 Degraders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase and scaffolding protein that serves as a central node in the innate immune signaling pathways. Downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in the activation of inflammatory responses. Dysregulation of the IRAK4 signaling pathway is implicated in a wide array of autoimmune diseases, inflammatory disorders, and certain cancers.
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel and powerful therapeutic strategy. Unlike traditional kinase inhibitors that only block the catalytic function of IRAK4, degraders mediate the complete elimination of the IRAK4 protein. This dual action abrogates both its kinase and scaffolding functions, potentially leading to a more profound and durable therapeutic effect.
These application notes provide detailed protocols and guidance for the in vivo evaluation of IRAK4 degraders in relevant mouse models of disease.
IRAK4 Signaling Pathway
The activation of TLRs and IL-1Rs by their respective ligands initiates the recruitment of the adaptor protein MyD88. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. Within this complex, IRAK4 is activated and subsequently phosphorylates IRAK1, triggering a downstream signaling cascade that results in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[1]
In Vivo Models for Efficacy Testing
The selection of an appropriate in vivo model is critical for evaluating the therapeutic potential of IRAK4 degraders. Below are detailed protocols for three commonly used mouse models.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model
This model is ideal for assessing the acute anti-inflammatory effects of IRAK4 degraders.
Protocol:
-
Animals: Use 8-10 week old C57BL/6 mice. Acclimatize animals for at least one week prior to the experiment.
-
Degrader Administration: Formulate the IRAK4 degrader in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water). Administer the degrader or vehicle control via oral gavage at a predetermined dose. A typical dosing schedule involves administration 1-2 hours before LPS challenge.
-
Induction of ALI: Anesthetize mice with ketamine/xylazine. Administer LPS (from E. coli O111:B4) via intratracheal instillation at a dose of 5 mg/kg in 50 µL of sterile saline.
-
Monitoring and Sample Collection: Monitor mice for signs of respiratory distress. At 6-24 hours post-LPS administration, euthanize the mice.
-
Endpoints:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total and differential immune cell counts and pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and tissue damage (H&E staining).
-
Pharmacodynamics: Harvest lung tissue and spleen for the analysis of IRAK4 protein levels by Western blot or mass spectrometry.
-
Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established model of rheumatoid arthritis, suitable for evaluating the efficacy of IRAK4 degraders in a chronic autoimmune setting.
Protocol:
-
Animals: Use 8-10 week old male DBA/1J mice, which are highly susceptible to CIA.
-
Immunization:
-
Day 0: Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) (2 mg/mL). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Boost with an intradermal injection of 100 µL of bovine type II collagen (2 mg/mL) emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Degrader Administration: Begin daily oral gavage of the IRAK4 degrader or vehicle upon the first signs of arthritis (clinical score > 1).
-
Clinical Assessment: Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (0-4 per paw, for a maximum score of 16).
-
Endpoints:
-
Clinical Score: Record the daily arthritis score.
-
Paw Swelling: Measure paw thickness using a caliper.
-
Histology: At the end of the study, collect joints for histological assessment of inflammation, cartilage destruction, and bone erosion.
-
Pharmacodynamics: Collect spleen and paw tissue to determine IRAK4 protein levels.
-
Biomarkers: Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines.
-
MYD88-L265P Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model
This model is relevant for testing IRAK4 degraders in a cancer context, specifically in lymphomas driven by the oncogenic MYD88 L265P mutation which leads to constitutive IRAK4 signaling.
Protocol:
-
Cell Culture: Culture OCI-Ly10 cells (human ABC-DLBCL cell line with MYD88 L265P mutation) in RPMI-1640 medium supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin.
-
Animals: Use 6-8 week old female NOD scid gamma (NSG) mice.
-
Tumor Implantation: Resuspend OCI-Ly10 cells in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
Degrader Administration: When tumors reach a palpable volume of approximately 100-150 mm³, randomize mice into treatment and vehicle control groups. Administer the IRAK4 degrader or vehicle daily via oral gavage.
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoints:
-
Tumor Growth Inhibition: Compare tumor growth between treated and control groups.
-
Pharmacodynamics: At the end of the study, excise tumors and spleens to measure IRAK4 protein levels and downstream signaling pathway modulation.
-
Quantitative Data Summary
The following table summarizes key in vivo data for representative IRAK4 degraders.
| Degrader | Model | Dosing Regimen | IRAK4 Degradation | Key Efficacy Readout | Reference |
| KT-474 | Healthy Human Volunteers | 50-200 mg daily for 14 days | ≥95% mean reduction in blood | N/A | [2] |
| KT-474 | HS & AD Patients | 75 mg daily for 28 days | Normalized in skin lesions | Improvement in skin lesions and symptoms | [2] |
| KT-474 | Imiquimod-induced psoriasis (mouse) | 100 mg/kg, twice daily (oral) | 80% in spleen, 67% in skin | Reduction in ear thickness | |
| KYM-001 | OCI-Ly10 Xenograft (mouse) | Daily oral gavage | >80% in tumor | Tumor regression |
Experimental Workflow and Methodologies
A typical workflow for the in vivo evaluation of an IRAK4 degrader involves several key stages, from initial dose-finding studies to comprehensive efficacy and pharmacodynamic assessments in relevant disease models.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Objective: To establish the relationship between drug exposure (PK) and target engagement/degradation (PD).
Protocol:
-
Dosing: Administer a single dose of the IRAK4 degrader to a cohort of mice.
-
Sample Collection:
-
PK: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose to determine plasma drug concentrations using LC-MS/MS.
-
PD: Euthanize cohorts of mice at corresponding time points and collect tissues of interest (e.g., spleen, blood for PBMCs) to measure IRAK4 protein levels.
-
-
Analysis: Correlate plasma drug concentration with the extent and duration of IRAK4 degradation in the target tissues.
Western Blot for IRAK4 Degradation
Objective: To quantify the reduction in IRAK4 protein levels in tissues.
Protocol:
-
Tissue Lysis: Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against IRAK4 (e.g., Cell Signaling Technology #4363, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Perform densitometry analysis to quantify IRAK4 band intensity, normalized to the loading control.
In Vivo Toxicology Assessment
Objective: To evaluate the safety profile of the IRAK4 degrader.
Protocol:
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three dose levels of the degrader, based on the maximum tolerated dose (MTD) studies.
-
Administration: Administer the degrader daily for a specified duration (e.g., 14 or 28 days).
-
Clinical Observations:
-
Monitor animals daily for changes in behavior, appearance, and signs of toxicity.
-
Record body weight twice weekly.
-
Perform a detailed clinical examination at least once a week.
-
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood counts and serum chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy and collect major organs for weight analysis and histopathological examination.
Logical Framework for Experimental Design
The successful in vivo evaluation of an IRAK4 degrader requires a logical and stepwise approach, integrating various experimental considerations to build a comprehensive data package for preclinical development.
References
Application Notes and Protocols: Conjugation of PROTAC IRAK4 Ligand-1 to Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of PROTAC IRAK4 ligand-1 to various linkers, a crucial step in the synthesis of potent and selective IRAK4-degrading Proteolysis Targeting Chimeras (PROTACs). The methodologies described herein are based on established synthetic strategies and provide a framework for the rational design and assembly of these heterobifunctional molecules.
Introduction to IRAK4 PROTACs
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Beyond its kinase activity, IRAK4 also serves as a scaffold protein, essential for the formation of the Myddosome complex and subsequent activation of downstream inflammatory signaling.[2][3] Consequently, the targeted degradation of IRAK4 via PROTACs, which removes both the kinase and scaffolding functions, presents a promising therapeutic strategy for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[2][4]
An IRAK4 PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to IRAK4 (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[2][4] The linker is a critical determinant of the PROTAC's efficacy, influencing the formation of a stable ternary complex between IRAK4 and the E3 ligase, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[5]
"this compound" is a synthetic ligand designed to bind to IRAK4 and serves as a key building block for the assembly of IRAK4 PROTACs.[6] This document will focus on the conjugation of this ligand to various linkers.
IRAK4 Signaling Pathway and PROTAC Mechanism of Action
The IRAK4 signaling cascade is initiated upon the activation of TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88. IRAK4 is then recruited to MyD88, forming the Myddosome complex, which subsequently leads to the phosphorylation of IRAK1 and the activation of downstream signaling pathways, including NF-κB, resulting in the production of pro-inflammatory cytokines.[1]
An IRAK4 PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of IRAK4. By simultaneously binding to IRAK4 and an E3 ligase, the PROTAC forms a ternary complex, bringing the E3 ligase in close proximity to IRAK4. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to IRAK4, marking it for degradation by the 26S proteasome.
Experimental Protocols
The following protocols describe common methods for conjugating this compound to linkers with different functional groups. These protocols are intended as a starting point and may require optimization based on the specific linker and desired final PROTAC.
Protocol 1: Amide Bond Formation
This protocol details the coupling of this compound (assuming it has a carboxylic acid handle for conjugation) to an amine-terminated linker (e.g., Amine-PEG-E3 Ligase Ligand).
Materials:
-
This compound-COOH
-
Amine-terminated linker (e.g., Amine-PEGn-Pomalidomide)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel and magnetic stirrer
-
Standard workup and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate (B86663), silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound-COOH (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add the peptide coupling reagent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the amine-terminated linker (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired IRAK4 PROTAC.[1]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol is suitable for conjugating an alkyne-functionalized this compound to an azide-terminated linker.
Materials:
-
This compound-Alkyne
-
Azide-terminated linker (e.g., Azide-PEGn-Pomalidomide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)
-
Reaction vessel and magnetic stirrer
-
Standard workup and purification reagents and equipment
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound-Alkyne (1.0 eq) and the azide-terminated linker (1.0 eq) in the chosen solvent system.[7]
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 eq).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[8]
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final PROTAC by flash column chromatography or preparative HPLC.[9]
Data Presentation
The choice of linker is critical for the efficacy of an IRAK4 PROTAC. The following tables summarize representative data on the impact of linker length and composition on IRAK4 degradation.
Table 1: Impact of Linker Length on IRAK4 Degradation
| PROTAC Compound | Linker Type | Linker Length | DC₅₀ (nM) in OCI-LY10 cells | Dₘₐₓ (%) in OCI-LY10 cells | Reference |
| Compound 2 | Alkyl | 3 atoms | >1000 | <10 | [2] |
| Compound 3 | Alkyl | 4 atoms | >1000 | <10 | [2] |
| Compound 7 | PEG | 1 PEG unit | ~500 | ~50 | [2] |
| Compound 9 | PEG | 2 PEG units | ~50 | >90 | [2] |
| Compound with VHL ligand | Spirocyclic pyrimidine | Optimized | 151 | Not Reported | [10] |
| KT-474 | Proprietary | Optimized | 2.0 | >90 | [11] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Comparison of Published IRAK4 PROTACs
| Compound Name | IRAK4 Ligand | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| KT-474 | Proprietary | Cereblon (CRBN) | THP-1 | 0.88 | 101 | [11] |
| Compound 9 (GSK) | PF-06650833 derivative | Von Hippel-Lindau (VHL) | PBMCs | 151 | Not Reported | [10] |
| FIP22 | Proprietary | Cereblon (CRBN) | HEK293T | 3.2 | >90 | |
| SIM0711 | Proprietary | Not Specified | THP-1 | Faster kinetics than KT-474 | Near-complete |
Troubleshooting and Optimization
-
Low Reaction Yield:
-
Ensure all reagents and solvents are anhydrous, especially for amide coupling.
-
Optimize the equivalents of coupling reagents and base.
-
Consider alternative coupling reagents or reaction conditions (e.g., temperature).
-
-
Incomplete Reaction:
-
Increase reaction time or temperature.
-
Verify the purity of starting materials.
-
-
Poor PROTAC Efficacy:
-
Synthesize a series of PROTACs with varying linker lengths and compositions to identify the optimal linker.[5]
-
Consider different attachment points on the IRAK4 ligand or the E3 ligase ligand.
-
Evaluate different E3 ligase ligands (e.g., CRBN vs. VHL).
-
Conclusion
The successful conjugation of this compound to a suitable linker is a critical step in the development of effective IRAK4 degraders. The protocols and data presented in these application notes provide a foundation for researchers to synthesize and evaluate novel IRAK4 PROTACs. Careful optimization of the linker is essential to achieve potent and selective degradation of IRAK4, offering a promising therapeutic strategy for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cell Permeability of PROTAC IRAK4 Ligand-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that, instead of merely inhibiting a target protein, mediate its degradation.[1][2][3] This is achieved through their unique bifunctional structure, which consists of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation leads to the ubiquitination of the target protein, marking it for destruction by the cell's proteasome.[2][4]
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5][6] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling therapeutic target. "PROTAC IRAK4 ligand-1" is a synthetic ligand designed for incorporation into a PROTAC, which in turn targets IRAK4 for degradation.[7] A known construct, "PROTAC IRAK4 degrader-1," utilizes this ligand along with the E3 ligase ligand Pomalidomide to recruit the Cereblon E3 ligase.[8][9]
A significant hurdle in the development of effective PROTACs is ensuring their efficient passage across the cell membrane to reach their intracellular targets.[10][11] The relatively large size and complex physicochemical properties of PROTACs often result in poor cell permeability.[12][13] Therefore, the thorough evaluation of cell permeability is a cornerstone of the preclinical development of any PROTAC, including those targeting IRAK4.
These application notes provide detailed protocols for two standard and complementary assays for assessing the cell permeability of "this compound" and its corresponding PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.
Signaling and Mechanistic Pathways
To understand the context of "this compound," it is crucial to visualize both the biological pathway it aims to disrupt and the mechanism by which its corresponding PROTAC functions.
Figure 1: Simplified IRAK4 Signaling Pathway.
The PROTAC utilizing "this compound" functions by co-opting the cell's own protein disposal system, the Ubiquitin-Proteasome System (UPS).
Figure 2: General Mechanism of Action for an IRAK4 PROTAC.
Data Presentation
The following tables present hypothetical yet representative data for an IRAK4-targeting PROTAC, illustrating how results from permeability assays can be structured for clear comparison.
Table 1: PAMPA Permeability Data
| Compound | Papp (x 10⁻⁶ cm/s) | Classification |
| IRAK4 PROTAC | 0.6 | Moderate |
| Atenolol (Low Permeability Control) | < 0.1 | Low |
| Propranolol (High Permeability Control) | > 5.0 | High |
Note: Papp values are indicative and used for classification purposes.
Table 2: Caco-2 Permeability Data
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Permeability Classification |
| IRAK4 PROTAC | 0.4 | 1.6 | 4.0 | Low (potential efflux) |
| Atenolol (Low Permeability) | 0.2 | 0.2 | 1.0 | Low |
| Antipyrine (High Permeability) | 25.0 | 26.0 | 1.04 | High |
| Talinolol (P-gp Substrate) | 0.5 | 5.0 | 10.0 | Low (efflux) |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method that models passive transcellular permeability and is useful for early-stage screening.[10][14][15]
Figure 3: Experimental Workflow for the PAMPA Assay.
Methodology:
-
Preparation of Acceptor Plate: Add 300 µL of appropriate buffer (e.g., PBS, pH 7.4) to each well of a 96-well acceptor plate.
-
Coating of Donor Plate: Carefully pipette 5 µL of a phospholipid solution (e.g., 2% phosphatidylcholine in dodecane) onto the filter membrane of each well in the 96-well donor plate.[13] Allow the solution to fully impregnate the filter for at least 5 minutes.
-
Preparation of Donor Solutions: Dissolve the "this compound" or the full PROTAC and control compounds in a suitable solvent like DMSO. Dilute these stock solutions into the same buffer as the acceptor plate to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to not disrupt the membrane.
-
Assay Initiation: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate the assembled plates at room temperature for 4-16 hours. To minimize evaporation, place the assembly in a sealed container with a source of humidity.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA] / [Ceq]) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.
Caco-2 Permeability Assay
This cell-based assay is the industry gold standard for predicting in vivo drug absorption.[16][17] It uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium and can assess passive diffusion, active transport, and efflux.[16][18]
Figure 4: Experimental Workflow for the Caco-2 Permeability Assay.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell filter inserts and culture them for 18-22 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[16][17]
-
Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. Only use inserts with TEER values within the acceptable range for your laboratory, indicating a confluent and intact monolayer.[19] A paracellular marker like Lucifer Yellow can also be used to confirm integrity.[20]
-
Assay Preparation: Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4. Equilibrate the cells by incubating with fresh transport buffer for 30 minutes at 37°C.
-
Bidirectional Transport:
-
Apical-to-Basolateral (A→B) Transport: To assess absorption, add the test compound solution (e.g., 10 µM "this compound" in transport buffer) to the apical (upper) compartment. Add fresh transport buffer to the basolateral (lower) compartment.[19]
-
Basolateral-to-Apical (B→A) Transport: To assess efflux, add the test compound solution to the basolateral compartment and fresh buffer to the apical compartment.[19]
-
-
Incubation: Incubate the plates at 37°C, typically with gentle shaking, for a set period (e.g., 2 hours).
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments. Quantify the concentration of the test compound in each sample using LC-MS/MS.
-
Calculations:
-
Papp Calculation: The apparent permeability coefficient (Papp) in cm/s is calculated for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor compartment.
-
Efflux Ratio (ER): The ER is calculated to determine if the compound is a substrate of efflux transporters: ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 is generally considered indicative of active efflux.[16]
-
Conclusion
The assessment of cell permeability is a critical step in the development of "this compound" and its derived PROTACs. The PAMPA assay offers a rapid, high-throughput method for evaluating passive permeability, making it ideal for early-stage screening and structure-permeability relationship studies. The Caco-2 assay provides a more comprehensive and physiologically relevant model, offering insights into both passive and active transport mechanisms. By employing these assays, researchers can effectively characterize the permeability of their IRAK4-targeting PROTACs, identify potential liabilities, and guide the optimization of these promising therapeutic agents.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC IRAK4 degrader-1 | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. aragen.com [aragen.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 18. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Application Notes and Protocols for CRISPR Screening to Identify IRAK4 Degradation Modulators
For: Researchers, scientists, and drug development professionals.
Abstract
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[1][2]. IRAK4 possesses both kinase and scaffolding functions, both of which are crucial for the activation of downstream inflammatory responses, including the NF-κB pathway[3][4][5]. Targeting IRAK4 for degradation, rather than merely inhibiting its kinase activity, offers a more comprehensive therapeutic strategy by eliminating both of its key functions[4][6]. This approach can lead to a more profound and durable anti-inflammatory effect[7]. Genome-wide CRISPR-Cas9 loss-of-function screens provide a powerful and unbiased method to identify novel genes and pathways that modulate the stability and degradation of a protein of interest[8][9]. This document provides detailed application notes and protocols for designing and executing a CRISPR screen to discover novel modulators of IRAK4 degradation.
Introduction: IRAK4 Signaling and Therapeutic Rationale
IRAK4 is the most upstream kinase in the IL-1R/TLR signaling cascade[1]. Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4[1][2]. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of TRAF6, an E3 ubiquitin ligase[3][4]. This ultimately results in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines[2]. Given its central role, IRAK4 is a key therapeutic target for various inflammatory and autoimmune diseases[5][10].
Strategies that induce the degradation of IRAK4, such as Proteolysis Targeting Chimeras (PROTACs), leverage the ubiquitin-proteasome system to eliminate the entire protein[4][11]. This approach has been shown to be more effective than kinase inhibition alone[6]. A CRISPR screen can identify cellular components, such as E3 ligases or deubiquitinases (DUBs), that regulate IRAK4 protein levels, providing novel targets for therapeutic intervention.
Caption: IRAK4 signaling pathway from TLR/IL-1R to NF-κB activation.
Experimental Design: CRISPR Screening Workflow
A genome-scale CRISPR-Cas9 knockout screen can be designed to identify genes whose loss leads to the stabilization or destabilization of IRAK4. The general workflow involves transducing a stable Cas9-expressing cell line with a lentiviral guide RNA (gRNA) library. Following selection, the cell population is then subjected to a selection pressure or a sorting strategy to isolate cells with altered IRAK4 levels. High-throughput sequencing is used to identify the gRNAs that are enriched or depleted in the selected population, thereby revealing the corresponding genes that modulate IRAK4 degradation.
Caption: CRISPR screening workflow for IRAK4 degradation modulators.
Data Presentation
Table 1: Hypothetical Results from a Genome-Wide CRISPR Screen for IRAK4 Modulators
| Rank | Gene Symbol | Gene Function | Population Enriched | Putative Role for IRAK4 |
| 1 | UBE3C | E3 Ubiquitin Ligase | IRAK4-Low | Putative IRAK4 ubiquitin ligase (destabilizer) |
| 2 | USP7 | Deubiquitinase | IRAK4-High | Putative IRAK4 deubiquitinase (stabilizer) |
| 3 | CUL4B | Cullin-RING E3 Ligase Component | IRAK4-Low | Component of a complex that targets IRAK4 |
| 4 | OTUD1 | Deubiquitinase | IRAK4-High | Putative IRAK4 deubiquitinase (stabilizer) |
| 5 | RNF126 | E3 Ubiquitin Ligase | IRAK4-Low | Putative IRAK4 ubiquitin ligase (destabilizer) |
Table 2: Comparative Efficacy of IRAK4 Degraders vs. Kinase Inhibitors
This table summarizes typical quantitative data comparing a known IRAK4 degrader (e.g., KT-474) with a kinase inhibitor.
| Parameter | IRAK4 Degrader (e.g., KT-474) | IRAK4 Kinase Inhibitor | Rationale |
| Mechanism of Action | Induces proteasomal degradation | Blocks ATP binding site | Degrader removes the entire protein, eliminating both kinase and scaffold functions[6][11]. |
| IRAK4 Protein Reduction | >90% elimination of protein | No effect on protein levels | Confirmed by Western Blot. |
| IRAK4 DC₅₀ | ~4.0 nM (in RAW 264.7 cells)[11] | Not Applicable | DC₅₀ is the concentration for 50% maximal degradation[10]. |
| Cytokine Inhibition (IL-6 IC₅₀) | Potent (sub-nanomolar) | Less potent, especially at high stimulus | Degradation leads to more profound suppression of downstream signaling[6]. |
| Effect on Scaffolding | Abrogated | Unaffected or stabilized | Kinase inhibitors do not disrupt the Myddosome complex formation[12]. |
Experimental Protocols
Protocol 1: Genome-Scale CRISPR-Cas9 Knockout Screen
Objective: To identify genes that, when knocked out, alter endogenous IRAK4 protein levels.
Materials:
-
Cas9-expressing cells (e.g., THP-1 monocytes)
-
GeCKO v2 or similar genome-scale lentiviral gRNA library
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Fluorescently-conjugated anti-IRAK4 antibody
-
Fluorescence-Activated Cell Sorter (FACS)
-
Genomic DNA extraction kit
-
PCR reagents for gRNA amplification
-
Next-Generation Sequencing (NGS) platform
Methodology:
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA library plasmid pool and packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Cell Transduction: Transduce 100-200 million Cas9-expressing THP-1 cells with the gRNA library lentivirus at a low multiplicity of infection (MOI < 0.3) to ensure single gRNA integration per cell[8]. Maintain a library coverage of at least 500 cells per gRNA.
-
Selection: Two days post-transduction, select cells with 1-2 µg/mL puromycin for 7-10 days to eliminate non-transduced cells.
-
Gene Editing Period: Culture the selected cell population for an additional 7-14 days to allow for Cas9-mediated gene knockout and subsequent protein turnover.
-
Immunostaining: Fix, permeabilize, and stain the cell population with a fluorescently-conjugated anti-IRAK4 antibody.
-
FACS Sorting: Sort the stained cells into three populations using FACS: the top 10% of cells with the highest IRAK4 signal (IRAK4-High), the bottom 10% with the lowest IRAK4 signal (IRAK4-Low), and an unsorted bulk population as a control. Collect at least 10 million cells per population.
-
Sequencing and Analysis: Extract genomic DNA from all three populations. Amplify the integrated gRNA sequences using PCR. Analyze the PCR products via NGS. Compare gRNA frequencies between the IRAK4-High/Low populations and the unsorted control to identify enriched or depleted gRNAs.
Protocol 2: Validation by Western Blot
Objective: To confirm that knockout of a candidate gene alters IRAK4 protein levels.
Materials:
-
Validated gRNAs targeting hit genes
-
Lentiviral vector
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (anti-IRAK4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Generate Knockout Cell Lines: Create stable knockout cell lines for each candidate gene using individual, validated gRNAs. Include a non-targeting gRNA control.
-
Cell Lysis: Lyse cells in RIPA buffer on ice[12].
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against IRAK4 and a loading control overnight at 4°C.
-
Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and visualize bands using an ECL substrate and an imaging system[10].
-
Analysis: Quantify band intensities using densitometry software. Normalize IRAK4 levels to the loading control to confirm upregulation or downregulation.
Protocol 3: Functional Validation via Cytokine Release Assay
Objective: To determine if modulating IRAK4 levels via a candidate gene knockout affects downstream inflammatory signaling.
Materials:
-
Validated knockout cell lines and non-targeting control cells
-
TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)
-
ELISA or Multiplex Bead Array kit for cytokines (e.g., IL-6, TNF-α)
Methodology:
-
Cell Plating: Plate an equal number of knockout and control cells.
-
Stimulation: Stimulate cells with a TLR agonist (e.g., 100 ng/mL LPS) for 18-24 hours. Include an unstimulated control for each cell line[6][12].
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of secreted IL-6 and TNF-α in the supernatant using an ELISA or multiplex bead array kit according to the manufacturer's instructions[6][7].
-
Analysis: Compare cytokine levels between the knockout and control cell lines. A knockout of a destabilizer (e.g., an E3 ligase) should result in higher IRAK4 levels and thus increased cytokine production upon stimulation.
Protocol 4: Orthogonal Validation by qPCR
Objective: To ensure that the observed changes in IRAK4 protein levels are due to post-translational modifications (degradation) and not alterations in gene transcription.
Materials:
-
Validated knockout cell lines and non-targeting control cells
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for human IRAK4 and a housekeeping gene (e.g., GAPDH)
Methodology:
-
RNA Extraction: Extract total RNA from the knockout and control cell lines[7].
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit[7].
-
qPCR Reaction: Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for IRAK4 and the housekeeping gene.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein stability regulators screening assay (Pro-SRSA): protein degradation meets the CRISPR–Cas9 library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Pharmacokinetic Analysis of IRAK4 PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity, playing a central role in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.[1][4] Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins, like IRAK4, via the ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to IRAK4, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This mechanism allows PROTACs to eliminate both the kinase and scaffolding functions of IRAK4, potentially offering a more profound and sustained pharmacological effect compared to traditional kinase inhibitors.[1][2]
A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of IRAK4 PROTACs is essential for their preclinical and clinical development. This document provides a summary of available PK data for the clinical-stage IRAK4 degrader, KT-474, and outlines detailed protocols for the key experiments required to perform a comprehensive PK analysis.
IRAK4 Signaling Pathway and PROTAC Mechanism
To understand the context for pharmacokinetic analysis, it is crucial to visualize the biological pathway in which IRAK4 operates and the mechanism by which PROTACs induce its degradation.
Quantitative Pharmacokinetic Data
The following table summarizes publicly available human pharmacokinetic data for the IRAK4 PROTAC KT-474, which has advanced to Phase 2 clinical trials.[2][3] Data was collected from a Phase 1, randomized, double-blind, placebo-controlled trial in healthy adults.[5][6][7]
Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of KT-474 in Healthy Adults
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC∞ (ng·h/mL) | t½ (h) |
|---|---|---|---|---|
| 25 | 3.5 | 7 | 91 | 22 |
| 75 | 10.3 | 8 | 362 | 27 |
| 150 | 17.5 | 12 | 751 | 28 |
| 300 | 30.7 | 12 | 1440 | 31 |
| 600 | 42.6 | 12 | 2180 | 31 |
| 1000 | 44.5 | 24 | 2580 | 40 |
| 1600 | 41.2 | 24 | 2690 | 38 |
Data presented are geometric means, except for Tmax which is the median. Cmax: Maximum observed plasma concentration; Tmax: Time to reach Cmax; AUC∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life.[5][8][9]
Key Observations:
-
Absorption and Elimination: KT-474 exhibited delayed absorption and a prolonged elimination half-life.[5][6]
-
Dose Proportionality: Plasma exposure (Cmax and AUC) increased with dose, but in a less than dose-proportional manner, with exposure plateauing after the 1000 mg dose.[5][6][9]
-
Food Effect: A significant food effect was noted. When a 600 mg dose was administered after a high-fat meal, Cmax and AUC increased by 2.57-fold and 2.39-fold, respectively.[5][6][7]
-
Excretion: Urinary excretion of unchanged KT-474 was minimal (<1%), suggesting other routes of elimination.[5][6]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a standard procedure for evaluating the pharmacokinetic profile of an IRAK4 PROTAC in a rodent model (e.g., rat or mouse).
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F%) following intravenous (IV) and oral (PO) administration.
Materials:
-
IRAK4 PROTAC test article
-
Appropriate vehicle for IV and PO administration (e.g., Solutol/Ethanol/Water, 0.5% methylcellulose)
-
Male Wistar rats or C57BL/6 mice
-
Blood collection supplies (e.g., K2EDTA-coated tubes, capillaries)
-
Centrifuge, vortex mixer
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week prior to the study.
-
Dosing Formulation: Prepare the IRAK4 PROTAC in the selected vehicle. For example, for oral administration, a suspension in 0.5% methylcellulose (B11928114) might be used.
-
Animal Dosing:
-
IV Cohort: Administer a single dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Cohort: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 50-100 µL) from a subset of animals at predetermined time points.
-
Suggested time points: 0 (pre-dose), 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]
-
Collect blood into K2EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.[1]
-
Carefully transfer the supernatant (plasma) to new, labeled tubes.
-
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.[1]
-
Bioanalysis: Quantify the concentration of the IRAK4 PROTAC in plasma using a validated LC-MS/MS method (see Protocol 2).
-
Data Analysis:
-
Calculate the mean plasma concentration at each time point for both IV and PO groups.
-
Use non-compartmental analysis (NCA) with pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key PK parameters.[5]
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Protocol 2: LC-MS/MS Bioanalytical Method for PROTAC Quantification in Plasma
Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying an IRAK4 PROTAC in plasma.
Materials:
-
Plasma samples from PK study
-
Internal Standard (IS), e.g., a stable isotope-labeled version of the PROTAC or a structurally similar compound.[10]
-
Acetonitrile (ACN) and/or Methanol (MeOH)
-
Formic acid
-
Reagent-grade water
-
LC-MS/MS system (e.g., Waters Xevo TQ, SCIEX Triple Quad)
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of the IRAK4 PROTAC and the IS in a suitable solvent (e.g., DMSO).[4]
-
Create a series of calibration standards by spiking known concentrations of the PROTAC into blank control plasma (e.g., ranging from 10 pg/mL to 10,000 ng/mL).[4][11]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To a small volume of plasma (e.g., 20-100 µL), add 3-6 volumes of cold ACN containing the IS.[4][10] For instance, add 600 µL of 1:1 ACN/MeOH to 100 µL of plasma.[4]
-
Vortex vigorously for 30-60 seconds to precipitate plasma proteins.[4]
-
Centrifuge at high speed (e.g., 13,000 rpm for 10-12 minutes) to pellet the precipitated proteins.[4]
-
Transfer the clear supernatant to a new plate or vial for analysis.
-
The supernatant may be dried down under nitrogen and reconstituted in a mobile phase-compatible solution to increase sensitivity.[4]
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analyte from matrix components using a reverse-phase C18 column with a gradient elution.
-
Mass Spectrometry:
-
Use a tandem quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Optimize the parent-to-product ion transitions for both the IRAK4 PROTAC and the IS in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[10]
-
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the IS.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards using a weighted (e.g., 1/x²) linear regression.
-
Use the regression equation to calculate the concentration of the IRAK4 PROTAC in the unknown PK and QC samples.
-
Pharmacokinetic Parameter Relationships
The interplay between dosing, the drug's journey through the body, and its ultimate concentration in plasma is governed by fundamental PK principles.
References
- 1. benchchem.com [benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. sciex.com [sciex.com]
- 5. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of KT-474, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kymeratx.com [kymeratx.com]
- 9. kymeratx.com [kymeratx.com]
- 10. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of IRAK4-Targeting PROTACs
Disclaimer: The information provided in this technical support center is for research purposes only. "PROTAC IRAK4 ligand-1" is not a publicly disclosed specific compound. Therefore, this document utilizes data from well-characterized IRAK4-targeting PROTACs, such as KT-474 and developmental compounds, as representative examples to illustrate potential off-target effects and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects for IRAK4-targeting PROTACs?
A1: Off-target effects with IRAK4-targeting PROTACs can arise from three main sources:
-
Warhead-Mediated Off-Targets: The ligand (warhead) that binds to IRAK4 may also have an affinity for other kinases, particularly those with structurally similar ATP-binding pockets. This can lead to the unintended degradation of these other kinases.
-
E3 Ligase Ligand-Mediated Off-Targets: The ligand that recruits the E3 ubiquitin ligase (e.g., pomalidomide (B1683931) for Cereblon [CRBN]) can induce the degradation of endogenous substrates of that E3 ligase, often referred to as "neosubstrates". For example, CRBN-based PROTACs are known to degrade zinc finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).
-
Ternary Complex-Mediated Off-Targets: The PROTAC may facilitate the formation of a ternary complex between the E3 ligase and a protein that is not the intended target. This can lead to the ubiquitination and degradation of a protein that neither the warhead nor the E3 ligase ligand binds to with high affinity on its own.
Q2: How can I differentiate between on-target IRAK4 degradation and off-target effects in my cellular assays?
A2: A multi-pronged approach is recommended:
-
Use Control Compounds: Synthesize or obtain control molecules. An essential control is an inactive version of the PROTAC where the E3 ligase ligand is modified so it no longer binds to the ligase (e.g., an inactive diastereomer). This control should not induce degradation. Another useful control is the IRAK4-binding warhead alone, which should inhibit IRAK4's kinase activity but not cause its degradation.
-
Phenotypic Correlation: Correlate the observed cellular phenotype with the extent of IRAK4 degradation. If a phenotype is observed at concentrations where IRAK4 is not significantly degraded, it may be due to an off-target effect.
-
IRAK4 Knockout/Knockdown Cells: Test your PROTAC in cells where IRAK4 has been knocked out or knocked down. If the PROTAC still elicits a biological response in these cells, it is likely due to off-target effects.
-
Quantitative Proteomics: Perform a global proteomics analysis (e.g., using mass spectrometry) to get a comprehensive view of all proteins that are degraded upon treatment with your PROTAC.
Q3: My IRAK4 PROTAC is not potent. What are the common reasons for poor degradation?
A3: Several factors can contribute to poor degradation efficiency:
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.
-
Inefficient Ternary Complex Formation: The linker connecting the IRAK4 warhead and the E3 ligase ligand is crucial for the formation of a stable and productive ternary complex. An inappropriate linker length or composition can prevent effective ubiquitination.
-
Low E3 Ligase Expression: The E3 ligase recruited by your PROTAC (e.g., CRBN or VHL) may not be expressed at sufficient levels in your experimental cell line.
-
The "Hook Effect": At very high concentrations, the PROTAC can form binary complexes (PROTAC:IRAK4 or PROTAC:E3 ligase) which are not productive for degradation. This leads to a bell-shaped dose-response curve where higher concentrations result in less degradation.
Troubleshooting Guides
Issue 1: Significant cytotoxicity is observed that does not correlate with IRAK4 expression.
-
Possible Cause: This strongly suggests an off-target effect. The cytotoxicity could be due to the degradation of an essential protein or the inhibition of a critical kinase by the warhead.
-
Troubleshooting Steps:
-
Confirm Off-Target Toxicity: Test the cytotoxicity of your PROTAC in an IRAK4-knockout cell line. If the toxicity persists, it is independent of IRAK4 degradation.
-
Assess Component Toxicity: Test the cytotoxicity of the IRAK4 warhead alone and the E3 ligase ligand alone to determine if the toxicity is associated with one of the ends of the PROTAC.
-
Perform Global Proteomics: Use quantitative mass spectrometry to identify all proteins that are degraded by your PROTAC. This can help identify the unintended degradation of an essential protein that may be causing the cytotoxicity.
-
Issue 2: Western blot shows IRAK4 degradation, but there is no change in downstream signaling (e.g., NF-κB activation).
-
Possible Cause:
-
Incomplete Degradation: A small amount of residual IRAK4 may be sufficient to maintain downstream signaling.
-
Cell-Type Specific Signaling: The dependence of downstream signaling on IRAK4's kinase versus scaffolding function can vary between cell types. In some cells, the scaffolding function may be more critical, and its disruption through degradation may not be fully reflected in the immediate downstream signaling readouts you are measuring.
-
Assay Timing: The timing of your signaling assay may not be optimal to observe the effects of IRAK4 degradation.
-
-
Troubleshooting Steps:
-
Confirm Degradation Level: Ensure that IRAK4 degradation is near-complete (ideally >90%).
-
Time-Course Experiment: Perform a time-course experiment to assess downstream signaling at multiple time points after PROTAC treatment.
-
Alternative Downstream Readouts: Measure the levels of multiple downstream cytokines and phosphoproteins to get a broader picture of the signaling effects.
-
Consider a Different Cell Line: Investigate the effects in a different cell line where the signaling pathway is well-characterized and known to be dependent on IRAK4.
-
Data Presentation
On-Target and Off-Target Degradation Profile of Representative IRAK4 PROTACs
The following table summarizes hypothetical but representative quantitative data for IRAK4-targeting PROTACs, illustrating how on-target and off-target degradation can be presented. Data for specific, well-characterized IRAK4 PROTACs like KT-474 is included where publicly available.
| Protein Target | PROTAC Example | DC₅₀ (nM) | Dₘₐₓ (%) | Comment |
| On-Target | ||||
| IRAK4 | KT-474 | 0.9 | >95 | Potent and efficacious on-target degradation in human PBMCs.[1] |
| IRAK4 | Compound 9 (VHL-based) | 151 | >90 | On-target degradation in PBMCs.[2] |
| IRAK4 | PROTAC degrader-11 (CRBN-based) | 2.29 | 96.25 | Potent degradation in HEK293 cells.[3] |
| Off-Target | ||||
| IRAK1 | KT-474 | >1000 | <10 | High selectivity against the closely related kinase IRAK1. |
| Ikaros (IKZF1) | Representative CRBN-based PROTAC | 500 | ~80 | Known off-target neosubstrate of CRBN-based degraders.[4][5] |
| Aiolos (IKZF3) | Representative CRBN-based PROTAC | 450 | ~85 | Known off-target neosubstrate of CRBN-based degraders.[5] |
| LRRK2 | Compound 9 (VHL-based) | >1000 | Not significant | Minimal off-target degradation observed.[2] |
| BTK | Representative IRAK4 PROTAC | >5000 | Not significant | No significant off-target degradation observed.[4] |
| FKBP12 | Representative IRAK4 PROTAC | >5000 | Not significant | No significant off-target degradation observed. |
-
DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC that results in 50% degradation of the protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.
Experimental Protocols
Protocol 1: Western Blotting for IRAK4 Degradation
Objective: To quantify the reduction in IRAK4 protein levels following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., human PBMCs, THP-1 cells)
-
This compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IRAK4
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight (for adherent cells).
-
Treat cells with a range of concentrations of the IRAK4 PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add RIPA lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for IRAK4 and the loading control.
-
Normalize the IRAK4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the IRAK4-PROTAC-E3 ligase ternary complex in cells.
Materials:
-
Cell line of interest
-
This compound and vehicle control
-
Non-denaturing lysis buffer
-
Primary antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or a tag on the protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the IRAK4 PROTAC or vehicle control for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or a tag) overnight at 4°C.
-
-
Immune Complex Capture:
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against IRAK4 and the E3 ligase to confirm their co-precipitation.
-
Visualizations
IRAK4 Signaling Pathway
Caption: The MyD88-dependent TLR/IL-1R signaling pathway mediated by IRAK4.
PROTAC Experimental Workflow for Off-Target Analysis
Caption: A logical workflow for identifying and validating off-target effects of an IRAK4 PROTAC.
References
"PROTAC IRAK4 ligand-1" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with PROTACs utilizing IRAK4 ligand-1.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs containing IRAK4 ligand-1 often have poor solubility?
A1: PROTACs, including those targeting IRAK4, are inherently large molecules that often fall into the "beyond Rule of Five" chemical space.[1] Their bifunctional nature, which includes a ligand for IRAK4, a ligand for an E3 ligase, and a linker, contributes to a high molecular weight and frequently increased lipophilicity.[1] These characteristics are primary contributors to poor aqueous solubility.[1][2]
Q2: What are the consequences of poor solubility in my in vitro experiments?
A2: Poor solubility can significantly impact the accuracy and reliability of in vitro assays in several ways:
-
Precipitation: The compound may precipitate out of solution when diluted from a DMSO stock into aqueous buffers or cell culture media.[1][3] This leads to an inaccurate final concentration of the PROTAC.[1]
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Reduced Cellular Exposure: If the PROTAC is not fully dissolved, the effective concentration that reaches the target cells is lower than intended, potentially leading to an underestimation of its potency and efficacy.[1]
-
Assay Interference: Compound precipitation can cause artifacts in various assay readouts, such as light scattering in absorbance or fluorescence-based measurements.[1]
Q3: How does low solubility affect in vivo bioavailability?
A3: Low aqueous solubility is a significant barrier to achieving adequate oral bioavailability. For a PROTAC to be absorbed from the gastrointestinal tract, it must first dissolve in the intestinal fluid.[1] Poorly soluble compounds exhibit limited dissolution, which in turn leads to low absorption and insufficient systemic exposure.[1]
Q4: Are there any initial strategies to consider during the design phase to improve the solubility of IRAK4 PROTACs?
A4: Yes, several rational design strategies can be employed to enhance solubility:
-
Linker Modification: Incorporating more polar functional groups, such as polyethylene (B3416737) glycol (PEG) units, within the linker can improve aqueous solubility.[1]
-
Introduction of Ionizable Groups: Adding basic nitrogen-containing groups can increase the polarity and aqueous solubility of the PROTAC molecule.[1][4]
-
Scaffold Adjustments: Structural modifications to the VHL ligand, for instance, by adding solubilizing groups, have been shown to enhance the aqueous solubility of PROTACs without compromising their degradation performance.[5]
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered with PROTAC IRAK4 ligand-1.
Issue 1: Precipitate Formation in Aqueous Solutions
Observation: A precipitate is observed when diluting the DMSO stock solution of the PROTAC into aqueous buffers (e.g., PBS) or cell culture media.
Cause: The PROTAC's concentration has exceeded its solubility limit in the aqueous environment due to the solvent shift from a high-solubility organic solvent (DMSO) to a low-solubility aqueous medium.[3]
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (ideally ≤ 0.5%) to minimize its impact on cell viability while aiding solubility.[1][3]
-
Employ Co-solvents: For challenging compounds, using co-solvents can significantly improve solubility. A common formulation involves a mixture of DMSO, PEG300, and Tween-80.[3]
-
Utilize Sonication and Gentle Heating: These physical methods can aid in the dissolution of the PROTAC. Gentle warming to 37°C and brief sonication can help break down small precipitates.[3]
-
Prepare Amorphous Solid Dispersions (ASDs): For persistent solubility issues, creating an amorphous solid dispersion can enhance the dissolution rate. This technique involves dispersing the PROTAC in a polymer matrix, such as HPMCAS, to maintain it in a more soluble, non-crystalline state.[2][3]
Issue 2: Inconsistent Results in IRAK4 Degradation Assays
Observation: High variability in IRAK4 degradation levels is observed in Western blots or other protein quantification methods across replicate experiments.
Cause: Inconsistent results are often linked to incomplete solubilization of the PROTAC, leading to variable effective concentrations in each experiment.[1]
Solutions:
-
Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation before adding the compound to your cells.[1]
-
Fresh Dilutions: Prepare fresh serial dilutions for each experiment to avoid issues with compound stability and precipitation over time in aqueous solutions.
-
Re-evaluate Solubilization Protocol: If inconsistencies persist, revisit the solubilization protocol. It may be necessary to implement a more robust method, such as the use of co-solvents or the preparation of an ASD, to ensure complete and consistent dissolution.
Quantitative Data Summary
While specific solubility data for "this compound" is not publicly available, the following table summarizes the solubility of a complete Cereblon-based PROTAC utilizing an IRAK4 ligand, which can serve as a useful reference.
| Compound | Solvent | Solubility | Source |
| PROTAC IRAK4 degrader-1 | DMSO | 180 mg/mL (198.93 mM) | [6] |
| PROTAC IRAK4 degrader-3 | DMSO | 100 mg/mL (92.06 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a stock solution using a co-solvent system to improve the solubility of a hydrophobic PROTAC.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline or PBS
Procedure:
-
Prepare a high-concentration primary stock solution of the PROTAC in 100% DMSO (e.g., 20 mM).[3]
-
For a 1 mL final working solution, combine 100 µL of the DMSO stock solution with 400 µL of PEG300. Mix thoroughly by vortexing.[3]
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous. This results in a formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80.[3]
-
Slowly add 450 µL of your desired aqueous buffer (e.g., saline or PBS) to the mixture while vortexing to reach the final volume of 1 mL.[3]
-
Perform further dilutions into the final assay medium cautiously, ensuring no precipitation occurs.
Protocol 2: Kinetic Solubility Assessment using Nephelometry
This protocol outlines a general workflow to assess the kinetic solubility of the PROTAC in a buffer solution.
Materials:
-
This compound DMSO stock solution
-
Phosphate buffered saline (PBS), pH 7.4
-
Nephelometer or a plate reader with turbidity measurement capabilities
-
96-well microplate
Procedure:
-
Prepare a series of dilutions of the PROTAC stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate.
-
Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the final desired PROTAC concentrations.
-
Mix the plate thoroughly.
-
Measure the turbidity of each well using a nephelometer at various time points (e.g., 1, 2, and 24 hours).
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer control is considered the kinetic solubility.
Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like Receptor (TLR) and IL-1 Receptor (IL-1R) signaling pathways, which are critical in the innate immune response.[7][8] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[8] Activated IRAK4 then phosphorylates IRAK1, leading to the activation of TRAF6 and subsequent downstream signaling cascades that result in the activation of NF-κB and the production of pro-inflammatory cytokines.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IRAK4 - Wikipedia [en.wikipedia.org]
- 8. sinobiological.com [sinobiological.com]
- 9. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IRAK4 PROTAC Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length and overall efficacy of IRAK4 PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an IRAK4 PROTAC?
A1: An IRAK4 Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate the IRAK4 protein. It consists of three parts: a ligand that binds to IRAK4, a ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a chemical linker connecting them. By binding to both IRAK4 and the E3 ligase simultaneously, the PROTAC forms a ternary complex. This brings the E3 ligase close to IRAK4, facilitating the transfer of ubiquitin to IRAK4, which marks it for degradation by the proteasome. This process eliminates both the kinase and scaffolding functions of IRAK4.
Q2: How does the linker length and composition critically affect IRAK4 PROTAC efficacy?
A2: The linker is a crucial component that dictates the formation and stability of the IRAK4-PROTAC-E3 ligase ternary complex. An optimal linker length is essential for the correct orientation and proximity of IRAK4 and the E3 ligase. If a linker is too short, it can cause steric hindrance, preventing the complex from forming. Conversely, a linker that is too long may result in an unstable complex or unproductive binding, failing to bring the proteins close enough for efficient ubiquitination. The linker's composition (e.g., flexible PEG chains vs. rigid alkyl chains) also affects the PROTAC's properties like cell permeability, solubility, and metabolic stability.
Q3: Which E3 ligases are typically recruited for IRAK4 PROTACs?
A3: The most commonly used E3 ligases for IRAK4 PROTACs are Cereblon (CRBN) and Von Hippel-Lindau (VHL). The choice of E3 ligase can influence the degradation profile and should be tested empirically, as its expression levels can vary between cell types.
Q4: What is the "hook effect" in the context of PROTACs?
A4: The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-IRAK4 or PROTAC-E3 ligase) rather than the productive ternary complex (IRAK4-PROTAC-E3 ligase), thus inhibiting degradation. This typically results in a bell-shaped dose-response curve.
Q5: What are the essential assays for evaluating the performance of a new IRAK4 PROTAC?
A5: A standard panel of assays includes:
-
Western Blotting: To quantify the reduction in IRAK4 protein levels after PROTAC treatment.
-
Ternary Complex Formation Assays (e.g., Co-IP, AlphaLISA): To confirm that the PROTAC induces the formation of the IRAK4-PROTAC-E3 ligase complex.
-
Ubiquitination Assays: To directly measure the PROTAC-induced ubiquitination of IRAK4.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic effects of the PROTAC on cells.
-
Target Engagement Assays: To confirm that the PROTAC binds to IRAK4 and the E3 ligase within the cell.
Troubleshooting Guide
Issue 1: No or Poor Degradation of IRAK4 Observed
| Potential Cause | Troubleshooting Steps & Recommendations | Expected Outcome |
| Suboptimal Linker Length | Synthesize and test a series of PROTACs with varying linker lengths and compositions (e.g., different numbers of PEG units or alkyl chain lengths). | Identification of a PROTAC with an optimal linker that improves IRAK4 degradation. |
| Inefficient Ternary Complex Formation | Perform a co-immunoprecipitation (Co-IP) or AlphaLISA assay to assess ternary complex formation. The hook effect may be at play; test a wider range of concentrations. | Confirmation of ternary complex formation and identification of the optimal concentration range. |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties (e.g., replace a hydrophobic linker with a more hydrophilic PEG linker). Alternatively, co-incubate cells with the PROTAC and an efflux pump inhibitor to check for active transport out of the cell. | Improved intracellular concentration of the PROTAC and enhanced degradation. |
| Low E3 Ligase Expression | Confirm the expression level of the recruited E3 ligase (e.g., CRBN, VHL) in your chosen cell line via Western Blot or qPCR. | Select a cell line with higher endogenous E3 ligase expression if necessary. |
| Degradation Pathway Not Active | Co-treat cells with a proteasome inhibitor (e.g., MG132). A rescue of IRAK4 levels indicates the degradation is proteasome-dependent. Co-treat with a high concentration of an E3 ligase ligand (e.g., thalidomide (B1683933) for CRBN) to confirm competitive inhibition. | Confirmation that the PROTAC is functioning through the intended ubiquitin-proteasome pathway. |
| Compound Instability or Solubility | Assess the metabolic stability of the PROTAC in liver microsomes. For solubility, try using co-solvents like PEG300 or reducing the final DMSO concentration in assays. | Increased PROTAC stability and solubility, leading to more reliable experimental results. |
Issue 2: High Cell Toxicity or Off-Target Effects Observed
| Potential Cause | Troubleshooting Steps & Recommendations | Expected Outcome |
| Concentration Too High | Determine the lowest effective concentration that achieves maximal degradation (Dmax) with minimal impact on cell viability by performing a dose-response viability assay. | Reduced off-target toxicity while maintaining on-target degradation. |
| Promiscuous Warhead Binding | Perform a kinase profiling assay to assess the selectivity of the IRAK4-binding moiety against a panel of kinases. If necessary, redesign the warhead to be more selective. | Reduced off-target effects and confirmation that the observed phenotype is due to IRAK4 degradation. |
| On-Target Toxicity | The observed toxicity may be a direct result of IRAK4 loss, as it is a crucial protein in certain cell types. Correlate the EC50 for viability with the DC50 for degradation. | Understanding whether toxicity is an unavoidable consequence of IRAK4 removal in the specific cell model. |
| CRBN Neosubstrate Degradation | For CRBN-based PROTACs, unintended degradation of other proteins, particularly zinc-finger proteins, can occur. A comprehensive proteomics analysis is recommended to identify potential off-target proteins. | Identification of any unintended degraded proteins, guiding future PROTAC design to improve selectivity. |
Data on Linker Optimization
The efficacy of IRAK4 PROTACs is highly dependent on the linker's length and chemical nature. Below is a summary of representative data for different IRAK4 degraders, highlighting the impact of the linker.
| PROTAC | Warhead (IRAK4 Binder) | Linker Type & Length | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 9 | Compound 1 | PEG | Pomalidomide (CRBN) | OCI-LY10 | 8.1 | >95 | |
| FIP22 | Proprietary | Rigid Linker | Pomalidomide (CRBN) | THP-1 | 3.2 | >90 | |
| Compound 3 | Simplified Ligand | 12-atom Carbon Chain | VHL Ligand | PBMCs | ~3000 | ~50 | |
| KT-474 | Proprietary | Proprietary | Cereblon (CRBN) | THP-1 | 8.9 | 66.2 | |
| KT-474 | Proprietary | Proprietary | Cereblon (CRBN) | hPBMCs | 0.9 | 101.3 |
Note: DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation observed.
Visualizations
Caption: The MyD88-dependent IRAK4 signaling pathway.
Technical Support Center: Overcoming Resistance to IRAK4 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of targeted IRAK4 degradation?
A1: The most common strategy for targeted IRAK4 degradation is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to IRAK4 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity induces the ubiquitination of IRAK4, tagging it for degradation by the proteasome. This process eliminates both the kinase and scaffolding functions of the IRAK4 protein.
Q2: My IRAK4 degrader is showing no or poor degradation. What are the potential causes and how can I troubleshoot this?
A2: Lack of IRAK4 degradation can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Confirm Proteasome-Dependent Degradation: To verify that the degradation is occurring via the ubiquitin-proteasome system, pre-treat your cells with a proteasome inhibitor (e.g., MG132 or epoxomicin) before adding your IRAK4 degrader. If the degrader is functioning correctly, you should observe a "rescue" of IRAK4 levels, confirming a proteasome-dependent mechanism.
-
Verify E3 Ligase Engagement: IRAK4 PROTACs commonly recruit CRBN or VHL E3 ligases. To confirm the engagement of the specific E3 ligase, you can perform a competition experiment by co-treating the cells with a high concentration of a ligand for that E3 ligase (e.g., thalidomide (B1683933) or pomalidomide (B1683931) for CRBN). This should competitively inhibit the PROTAC and prevent IRAK4 degradation.
-
Optimize Degrader Concentration and Treatment Time:
-
Dose-Response: Perform a dose-response curve to identify the optimal concentration of your degrader. Inefficient degradation may occur at sub-optimal concentrations. The half-maximal degradation concentration (DC50) for effective IRAK4 degraders can be in the low nanomolar range. The "hook effect" can also occur with PROTACs, where excessively high concentrations can hinder the formation of a stable ternary complex (IRAK4-PROTAC-E3 ligase), leading to reduced degradation.
-
Time Course: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration, as degradation kinetics can vary between cell lines and compounds.
-
-
Cell Line Considerations:
-
IRAK4 and E3 Ligase Expression: The expression levels of both IRAK4 and the specific E3 ligase your PROTAC recruits can vary significantly between cell types, which directly impacts degradation efficiency. Confirm the baseline expression of both proteins in your chosen cell line using Western blotting.
-
-
Compound Integrity: Ensure that your degrader is stored correctly and has not degraded. If possible, verify its identity and purity using analytical methods like LC-MS.
Q3: Why is targeting IRAK4 for degradation potentially superior to kinase inhibition?
A3: IRAK4 possesses both kinase activity and a critical scaffolding function for the assembly of the Myddosome signaling complex. While traditional kinase inhibitors can block the catalytic activity of IRAK4, they do not affect its scaffolding role, which can still contribute to downstream signaling. Targeted degradation eliminates the entire IRAK4 protein, thereby ablating both its kinase and scaffolding functions. This can result in a more profound and sustained pharmacological effect.
Q4: What are some suitable cell lines for testing IRAK4 degraders?
A4: The choice of cell line should be based on the expression of IRAK4 and the relevant E3 ligase. Commonly used cell lines include:
-
Human monocytic cell lines like THP-1 and RAW 264.7.
-
B-cell lymphoma cell lines with MYD88 mutations, such as OCI-LY10 and TMD8.
Q5: Are there any known resistance mechanisms to IRAK4 degraders?
A5: While research is ongoing, potential mechanisms of resistance could include:
-
Mutations in IRAK4: Mutations in the IRAK4 protein could potentially interfere with the binding of the degrader molecule.
-
Downregulation of E3 Ligase Components: Reduced expression or mutations in the components of the recruited E3 ligase complex (e.g., CRBN, VHL) could impair the degradation process.
-
Alterations in the Ubiquitin-Proteasome System: Changes in the cellular machinery responsible for protein degradation could lead to reduced efficacy of the degrader.
Quantitative Data Summary
The following tables summarize key quantitative data for various IRAK4 degraders.
Table 1: In Vitro Degradation Potency of IRAK4 Degraders
| Compound | Cell Line | DC50 | Dmax | E3 Ligase Recruited | Reference |
| KT-474 | RAW 264.7 | 4.0 nM | >95% | CRBN | |
| THP-1 | 8.9 nM | 66.2% | CRBN | ||
| hPBMCs | 0.9 nM | >95% | CRBN | ||
| OCI-LY10 | ~2 nM | >95% | CRBN | ||
| Compound 9 | OCI-LY10 | <1 µM | >90% | CRBN | |
| TMD8 | <1 µM | >90% | CRBN | ||
| Degrader-5 | HEK-293T | 405 nM | Not Reported | Not Specified | |
| Degrader-9 | PBMCs | 151 nM | Not Reported | Not Specified |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Properties of Selected IRAK4 PROTACs
| Compound | IRAK4 Binding Moiety | E3 Ligase Ligand | Linker Type | Key Finding | Reference |
| Compound 3 | PF-06650833 analogue | VHL | Carbon chain | Induced 50% degradation at 3 µM in PBMCs. | |
| Compound 9 | PF-06650833 analogue | VHL | Optimized linker | Improved degradation potency over initial compounds. | |
| KT-474 | Proprietary | CRBN | Proprietary | Potent, selective, and orally bioavailable degrader. |
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that leads to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.
Caption: IRAK4 signaling cascade.
PROTAC-Mediated IRAK4 Degradation Workflow
This diagram outlines the mechanism of action for a PROTAC designed to degrade IRAK4. The PROTAC forms a ternary complex with IRAK4 and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4.
Caption: PROTAC-mediated IRAK4 degradation.
Experimental Workflow for Assessing IRAK4 Degradation
The following diagram provides a general workflow for evaluating the efficacy of an IRAK4 degrader in a cell-based assay.
Technical Support Center: Improving the Oral Bioavailability of IRAK4 Degraders
This technical support center is designed for researchers, scientists, and drug development professionals. It provides practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to address the challenges of achieving adequate oral bioavailability for IRAK4 degraders.
Frequently Asked Questions (FAQs)
Q1: My IRAK4 degrader is potent in vitro but shows very low oral bioavailability in animal models. What are the common reasons for this?
A1: Low oral bioavailability is a frequent challenge for IRAK4 degraders, which are often large molecules classified as "beyond Rule of Five" (bRo5). The primary issues are typically:
-
Poor Aqueous Solubility: The complex and large structure of these degraders often leads to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1]
-
Low Intestinal Permeability: High molecular weight, a large polar surface area, and numerous rotatable bonds can impede the molecule's ability to pass through the intestinal epithelial barrier.[1]
-
High First-Pass Metabolism: Degraders can be rapidly metabolized in the gut wall or liver, reducing the amount of active compound that reaches systemic circulation.[1]
-
Efflux Transporter Activity: The molecule may be recognized and actively transported out of intestinal cells by efflux pumps like P-glycoprotein (P-gp), which limits net absorption.[1]
Q2: How can I improve the aqueous solubility of my IRAK4 degrader?
A2: Enhancing solubility is a critical first step. Key strategies include:
-
Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs): Techniques like spray drying or hot-melt extrusion can create higher-energy amorphous forms of the drug dispersed in a polymer, which can significantly improve dissolution rates.
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and utilize lipid absorption pathways.
-
Particle Size Reduction: Nanonization or micronization increases the surface area of the drug particles, leading to faster dissolution.
-
-
Chemical Modifications:
-
Introduce Ionizable Groups: Addition of basic or acidic centers can improve solubility in the pH range of the gastrointestinal tract.
-
Reduce Lipophilicity: While maintaining a balance for permeability, reducing the overall lipophilicity can enhance aqueous solubility.
-
Q3: What molecular modifications can enhance the membrane permeability of my degrader?
A3: To improve absorption, focus on modifying the molecule's physicochemical properties:
-
Reduce Hydrogen Bond Donors (HBDs): A high number of HBDs is often associated with poor permeability.
-
Promote Intramolecular Hydrogen Bonding: Designing the molecule to form internal hydrogen bonds can mask polar groups, reducing the polar surface area and improving passive diffusion.[1]
-
Linker Optimization: Replacing flexible, polar linkers (like PEG) with more rigid or hydrocarbon-based linkers can improve permeability.[1] The length and attachment points of the linker are also critical.
-
"Chameleonic" Properties: Designing molecules that can adopt different conformations in aqueous versus lipid environments can aid in traversing the cell membrane.[2]
Q4: My IRAK4 degrader is a substrate for the P-gp efflux pump. How can I address this?
A4: High efflux is a major barrier to oral absorption. Consider the following:
-
Structural Modification: The same strategies that improve passive permeability, such as reducing polarity and promoting intramolecular hydrogen bonds, can also reduce recognition by efflux transporters.[1]
-
Co-administration with P-gp Inhibitors: In preclinical studies, co-dosing with a known P-gp inhibitor can confirm if efflux is the primary barrier to absorption.[1]
-
Ligand and Linker Optimization: Subtle changes to the ligand structure or linker attachment points can alter the molecule's conformation and decrease its affinity for efflux transporters.[1]
Q5: How does the choice of E3 ligase ligand affect oral bioavailability?
A5: The E3 ligase ligand is a major determinant of the degrader's overall properties. Ligands for Cereblon (CRBN), such as derivatives of thalidomide, are generally smaller and more drug-like than ligands for von Hippel-Lindau (VHL). Consequently, CRBN-based degraders often have a better starting point for achieving oral bioavailability.[3][4]
Q6: Can the way the drug is administered with respect to food make a difference?
A6: Yes, for compounds with low aqueous solubility, administration with food, particularly a high-fat meal, can improve absorption.[1] The presence of bile salts in the fed state can help solubilize the drug. The orally bioavailable IRAK4 degrader KT-474 showed a significant increase in exposure when administered with a high-fat meal.[1][5]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Troubleshooting Steps |
| Low Oral Bioavailability (F% < 10%) | Poor solubility, low permeability, high first-pass metabolism, or P-gp efflux. | 1. Assess Physicochemical Properties: Determine aqueous solubility and LogP/D. 2. Evaluate in vitro ADME: Conduct Caco-2 permeability, liver microsome stability, and P-gp substrate assays. 3. Formulation Strategies: Test amorphous solid dispersions or lipid-based formulations. 4. Structural Modification: If feasible, modify the structure to reduce HBDs, optimize the linker, or mask polar groups. |
| High Variability in PK Data | Inconsistent dissolution, formulation issues, or food effects. | 1. Check Formulation: Ensure the formulation is stable and provides consistent drug release. 2. Control Food Intake: Standardize feeding conditions in animal studies (fasted vs. fed). 3. Particle Size Analysis: If using a suspension, ensure uniform particle size distribution. |
| Good Permeability (High Papp in Caco-2) but Still Low Bioavailability | High first-pass metabolism in the gut wall or liver. | 1. In vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine metabolic stability. 2. Identify Metabolites: Characterize the major metabolites to understand the sites of metabolic liability. 3. Chemical Modification: Modify the metabolically labile sites to improve stability. |
| Low Permeability (Low Papp in Caco-2) and High Efflux Ratio (>2) | The compound is a strong substrate for efflux transporters like P-gp. | 1. Structural Modifications: Focus on reducing polarity and increasing intramolecular hydrogen bonding. 2. Linker Design: Experiment with different linker compositions and lengths. 3. Confirm with P-gp knockout models: Use in vivo models to confirm the impact of P-gp on bioavailability. |
Data Presentation
Table 1: Preclinical Pharmacokinetic and In Vitro ADME Properties of Representative IRAK4 Degraders
| Compound | Key Structural Features | Caco-2 Permeability (Papp A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Liver Microsome Stability (CLint) (µL/min/mg) | Oral Bioavailability (F%) in Rat | Reference |
| Compound 6 (Precursor to KT-474) | IRAK4 ligand + flexible linker + CRBN ligand | 4.8 | 35 | HLM: < 1.9 / RLM: < 4.0 | 2% | [6] |
| KT-474 (Clinical Candidate) | Optimized IRAK4 ligand and linker | - | - | - | Orally bioavailable | [7][8] |
| ACBI2 (SMARCA2 Degrader - Example of improved F%) | Introduction of a chiral methyl group in the linker | - | Reduced efflux ratio | - | 22% (from 4.3%) | [9][10] |
Table 2: Clinical Pharmacokinetic Data for KT-474 in Healthy Adults (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Effect of High-Fat Meal (at 600 mg dose) | Reference |
| 25 mg | 3.49 | 8.0 | 112 | - | |
| 75 mg | 9.08 | 7.0 | 288 | - | |
| 150 mg | 12.7 | 9.0 | 483 | - | |
| 300 mg | 17.4 | 8.0 | 869 | - | |
| 600 mg | 24.2 | 12.0 | 1530 | Exposure increased up to 2.57-fold | [5] |
| 1000 mg | 27.8 | 20.0 | 1890 | - | |
| 1600 mg | 27.3 | 24.0 | - | - |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 9. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs | MDPI [mdpi.com]
- 10. kymeratx.com [kymeratx.com]
Navigating the "Hook Effect": A Technical Support Center for PROTAC Experiments
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and mitigating the "hook effect" in Proteolysis Targeting Chimera (PROTAC) experiments. This phenomenon can lead to misinterpretation of experimental data, and this resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of the typical sigmoidal curve.[1]
Q2: What is the underlying cause of the "hook effect"?
A2: The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1] However, when the PROTAC concentration is in excess, it can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for protein degradation.[1]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration range should I be concerned about the hook effect?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, E3 ligase, and cell line used. However, it is frequently observed at micromolar (µM) concentrations and higher.[1] Therefore, it is crucial to perform a wide dose-response experiment, spanning from picomolar (pM) to high micromolar (µM) ranges, to identify the optimal concentration window and detect the onset of the hook effect.[1]
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the hook effect in your PROTAC experiments.
Problem 1: My dose-response curve is bell-shaped, with decreased degradation at high PROTAC concentrations.
-
Likely Cause: You are observing the classic "hook effect."
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment with a broader and more granular concentration range to fully define the bell-shaped curve. This will help you accurately determine the optimal concentration for maximal degradation (Dmax).
-
Biophysical Validation: Use biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to directly measure ternary complex formation at various PROTAC concentrations. A decrease in ternary complex formation at high concentrations will correlate with the observed decrease in degradation.
-
Optimize Future Experiments: For subsequent experiments, use PROTAC concentrations at or below the determined Dmax to operate within the productive degradation window.
-
Problem 2: I am not observing any degradation of my target protein.
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Likely Cause: This could be due to several factors, including an inactive PROTAC, suboptimal experimental conditions, or the entire tested concentration range falling within the hook effect region.
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much wider range of PROTAC concentrations, from picomolar to high micromolar, to ensure you are not missing the optimal degradation window.
-
Verify Reagent Activity: Confirm the activity of your PROTAC and the expression of both the target protein and the recruited E3 ligase in your chosen cell line.
-
Optimize Incubation Time: Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.
-
Assess Cell Permeability: If degradation is consistently absent, consider evaluating the cell permeability of your PROTAC.
-
Problem 3: The hook effect is very pronounced, limiting the effective concentration range.
-
Likely Cause: The formation of binary complexes is highly favored over the ternary complex.
-
Troubleshooting Steps:
-
PROTAC Design Optimization: If possible, consider redesigning the PROTAC to enhance cooperativity in ternary complex formation. Modifications to the linker length and composition can influence the stability of the ternary complex.
-
Choice of E3 Ligase: The choice of E3 ligase and its corresponding ligand on the PROTAC can impact ternary complex stability and the propensity for the hook effect.
-
Quantitative Data Summary
The following tables provide examples of quantitative data from PROTAC experiments, illustrating the hook effect and comparing the efficacy of different PROTACs.
Table 1: Dose-Response Data for a PROTAC Exhibiting a Pronounced Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 85 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 25 |
Table 2: Comparative Degradation Parameters for BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| MZ1 | VHL | H661, H838 | 8, 23 | Complete at 100 nM | Often observed at concentrations >1 µM |
| ARV-771 | VHL | CRPC | < 1 - < 5[2] | >90[3] | Less pronounced in some cell lines |
| dBET1 | CRBN | MV4;11 | ~14[4] | >90 | Observed at concentrations >1 µM[5] |
| ARV-825 | CRBN | 22RV1, NAMALWA | < 1[2] | >90 | Pronounced hook effect reported |
Note: DC50 and Dmax values can vary significantly between different cell lines and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the accurate characterization of your PROTACs and troubleshooting of the hook effect.
Protocol 1: Western Blotting for Determination of DC50 and Dmax
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. It is critical to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This protocol allows for the real-time measurement of PROTAC-induced ternary complex formation in a cellular environment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase (e.g., VHL or CRBN)
-
FuGENE® HD Transfection Reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex. Plotting the NanoBRET™ ratio against the PROTAC concentration will reveal the concentration-dependency of complex formation and can help visualize the hook effect.
Visualizing the "Hook Effect" and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this technical support center.
Caption: The PROTAC mechanism and the cause of the hook effect.
Caption: A logical workflow for troubleshooting the hook effect.
References
Technical Support Center: Strategies to Enhance E3 Ligase Binding Affinity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing E3 ligase binding affinity, a critical aspect of developing targeted protein degradation technologies like Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
Guide 1: Poor or No Target Protein Degradation
Problem: You have designed a PROTAC, but observe low or no degradation of your protein of interest (POI). This is a frequent challenge and can stem from multiple factors related to E3 ligase engagement.
| Potential Cause | Suggested Troubleshooting Steps | Recommended Experiments |
| 1. Weak Ternary Complex Formation | The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is essential for efficient ubiquitination and subsequent degradation.[1][2] A weak interaction between the PROTAC and the E3 ligase, or steric hindrance preventing the complex from forming, can severely limit degradation. | A. In Vitro Ternary Complex Assays: Use techniques like AlphaLISA, TR-FRET, or Surface Plasmon Resonance (SPR) to directly measure the formation and stability of the ternary complex.[2][3] B. Co-immunoprecipitation (Co-IP): Demonstrate the formation of the ternary complex in a cellular context. |
| 2. Inappropriate Linker Design | The linker connecting the POI binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[4] Its length, composition, and attachment points dictate the geometry of the ternary complex.[4][5] | A. Linker Length Optimization: Synthesize a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units) and assess their degradation efficiency.[5] B. Linker Composition Modification: Explore different linker types (e.g., alkyl chains, PEG linkers) to modulate solubility and flexibility. |
| 3. Low Endogenous E3 Ligase Expression | The abundance of the targeted E3 ligase in your cellular model is a key factor.[1] If the E3 ligase is not sufficiently expressed, it becomes a limiting factor for degradation.[1] | A. Quantify E3 Ligase Levels: Use Western Blotting or qPCR to determine the expression level of the recruited E3 ligase in your cell line.[1] B. Cell Line Screening: Test your PROTAC in different cell lines known to have varying expression levels of the target E3 ligase. |
| 4. "Hook Effect" at High PROTAC Concentrations | At high concentrations, PROTACs can form binary complexes with either the POI or the E3 ligase, which inhibits the formation of the productive ternary complex.[1] | A. Dose-Response Curve: Perform a detailed dose-response experiment with a broad range of PROTAC concentrations to identify the optimal concentration for degradation and observe any potential hook effect.[1] |
Guide 2: Optimizing E3 Ligase Ligand Affinity
Problem: You have a ligand for an E3 ligase, but its binding affinity is suboptimal, leading to inefficient recruitment and poor performance of your PROTAC or molecular glue.
| Potential Cause | Suggested Troubleshooting Steps | Recommended Experiments |
| 1. Suboptimal Ligand-Protein Interactions | The chemical structure of your ligand may not be perfectly complementary to the E3 ligase binding pocket, resulting in weak interactions. | A. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your ligand with modifications targeting key interaction points. B. Structure-Based Design: If a crystal structure of the E3 ligase-ligand complex is available, use it to guide the design of modifications that enhance binding. |
| 2. Unfavorable Ligand Properties | Poor solubility or cell permeability of the E3 ligase ligand can limit its effective concentration at the site of action.[6] | A. Physicochemical Property Analysis: Evaluate the solubility, lipophilicity (LogP), and other properties of your ligand. B. Prodrug Strategies: Consider designing a prodrug version of your ligand to improve its cellular uptake. |
| 3. Inefficient E3 Ligase Recruitment | Even with a binder, the context of the full PROTAC molecule might hinder effective E3 ligase engagement. | A. Mutagenesis Studies: Introduce mutations in the E3 ligase to identify key residues for binding and potentially enhance affinity.[7] B. E3 Ligase Screening: Test ligands for different E3 ligases to find a more suitable partner for your POI. There are over 600 E3 ligases in the human genome, offering a wide range of possibilities.[8] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right E3 ligase to target for my protein of interest?
A1: The choice of E3 ligase is critical and depends on several factors. The two most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[9] Consider the following:
-
Tissue Expression: Select an E3 ligase that is highly expressed in the target tissue or cell type to maximize efficacy and potentially reduce off-target effects. Databases like The Cancer Genome Atlas (TCGA) can provide expression data.
-
Subcellular Localization: Ensure the chosen E3 ligase is in the same cellular compartment as your protein of interest.
-
Known Ligands: The availability of high-affinity, well-characterized ligands for a particular E3 ligase is a major practical consideration.
Q2: What is "cooperativity" in the context of ternary complex formation and why is it important?
A2: Cooperativity refers to the influence that the binding of one protein (e.g., the POI) to the PROTAC has on the binding of the second protein (the E3 ligase).
-
Positive Cooperativity: The formation of the POI-PROTAC binary complex increases the affinity for the E3 ligase. This is highly desirable as it leads to a more stable and abundant ternary complex, often resulting in more efficient degradation.
-
Negative Cooperativity: The formation of the first binary complex decreases the affinity for the second protein. This can hinder ternary complex formation and lead to poor degradation.
-
No Cooperativity: The binding events are independent.
Understanding cooperativity is crucial for rationally designing potent PROTACs.
Q3: My PROTAC shows good in vitro ternary complex formation but poor cellular degradation. What could be the problem?
A3: This discrepancy can arise from several factors related to the cellular environment:
-
Cell Permeability: Your PROTAC may have poor cell membrane permeability, preventing it from reaching its intracellular targets.
-
Metabolic Instability: The PROTAC could be rapidly metabolized and inactivated within the cell.
-
Efflux Pumps: The PROTAC might be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Intracellular Localization: The PROTAC may not be localizing to the correct subcellular compartment where the POI and E3 ligase reside.
Q4: Can I enhance E3 ligase binding affinity through protein engineering?
A4: Yes, E3 ligase mutagenesis can be a powerful strategy. By introducing specific mutations, it is possible to:
-
Increase Binding Affinity: Mutations in the ligand-binding pocket can create more favorable interactions with the ligand.[7]
-
Allosterically Modulate Activity: Mutations outside the direct binding site can induce conformational changes that enhance catalytic activity or binding affinity.[7] High-throughput mutagenesis screening approaches can be employed to identify beneficial mutations.[7]
Quantitative Data Summary
The following tables provide a summary of quantitative data from published studies to illustrate the impact of different strategies on E3 ligase binding and PROTAC efficiency.
Table 1: Effect of Linker Length on BRD4 Degradation by CRBN- and VHL-based PROTACs
| E3 Ligase | Linker Composition | Linker Length (PEG units) | DC50 (µM) in H661 cells | Reference |
| CRBN | PEG | 0 | < 0.5 | [5] |
| CRBN | PEG | 1 | > 5 | [5] |
| CRBN | PEG | 2 | > 5 | [5] |
| CRBN | PEG | 4 | < 0.5 | [5] |
| CRBN | PEG | 5 | < 0.5 | [5] |
| VHL | PEG | 1 | 0.1 - 1 | [5] |
| VHL | PEG | 2 | 1 - 5 | [5] |
| VHL | PEG | 3 | > 5 | [5] |
| VHL | PEG | 4 | > 5 | [5] |
| DC50: Half-maximal degradation concentration. |
Table 2: Degradation Efficiency of VHL-CRBN Heterodimerizing PROTACs
| Compound | Linker | DC50 (nM) for CRBN Degradation | Dmax (%) for CRBN Degradation | Reference |
| TD-158 | Shorter | 44.5 | 97.1 | [10] |
| TD-165 | Longer | 20.4 | 99.6 | [10] |
| TD-156 | Shorter | 100.6 | 96.9 | [10] |
| TD-343 | Oxygen-containing | 367.8 | 85.1 | [10] |
| Dmax: Maximum degradation. |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of an E3 ligase ligand or a PROTAC to a purified E3 ligase.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Purified E3 ligase (ligand)
-
E3 ligase ligand or PROTAC (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Activation reagents (e.g., EDC/NHS)
-
Blocking agent (e.g., ethanolamine)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5-2.5)
Procedure:
-
Ligand Preparation: Prepare the purified E3 ligase in the immobilization buffer at a suitable concentration (e.g., 10-50 µg/mL).
-
Chip Activation: Activate the sensor chip surface by injecting the EDC/NHS mixture.
-
Ligand Immobilization: Inject the E3 ligase solution over the activated surface to achieve the desired immobilization level (response units, RU).
-
Surface Blocking: Inject ethanolamine (B43304) to block any remaining active sites on the surface.
-
Analyte Injection: Prepare a series of analyte concentrations in running buffer. Inject each concentration over the immobilized E3 ligase surface for a defined association time, followed by a dissociation phase with running buffer.
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
Troubleshooting:
-
No Binding: Confirm protein activity and analyte integrity. Optimize immobilization pH.
-
High Non-specific Binding: Increase salt concentration or add a non-ionic detergent (e.g., Tween-20) to the running buffer.
-
Incomplete Regeneration: Screen different regeneration solutions (e.g., low/high pH, high salt).
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of an E3 ligase-ligand interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
E3 ligase ligand
-
Identical, degassed buffer for both protein and ligand
Procedure:
-
Sample Preparation: Prepare the E3 ligase solution (in the sample cell) and the ligand solution (in the syringe) in the same, precisely matched buffer. Typical concentrations are 10-50 µM for the protein and 100-500 µM for the ligand.[11]
-
Instrument Setup: Equilibrate the instrument to the desired temperature.
-
Loading: Load the E3 ligase solution into the sample cell and the ligand solution into the injection syringe, ensuring no air bubbles are present.
-
Titration: Perform a series of small injections of the ligand into the sample cell, allowing the system to reach equilibrium after each injection.
-
Data Acquisition: The instrument measures the heat change associated with each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine KD, n, and ΔH.
Troubleshooting:
-
Large Heats of Dilution: Ensure the buffer composition of the protein and ligand solutions are identical. Perform a control titration of ligand into buffer to measure the heat of dilution.
-
Poor Signal-to-Noise: Increase the concentrations of the protein and/or ligand.
-
Precipitation: Check for sample precipitation in the cell after the experiment. If observed, reduce the concentrations.
Protocol 3: AlphaLISA for Detecting Ternary Complex Formation
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a high-throughput format.
Materials:
-
AlphaLISA-compatible microplate reader
-
Tagged POI (e.g., GST-tagged)
-
Tagged E3 ligase (e.g., His-tagged)
-
PROTAC
-
AlphaLISA Donor beads (e.g., anti-GST)
-
AlphaLISA Acceptor beads (e.g., Nickel Chelate)
-
Assay buffer
Procedure:
-
Reaction Setup: In a microplate, add the tagged POI, tagged E3 ligase, and the PROTAC at various concentrations.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA Donor and Acceptor beads.
-
Incubation in the Dark: Incubate the plate in the dark to allow the beads to bind to their respective tags.
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader. A high signal indicates that the Donor and Acceptor beads are in close proximity due to the formation of the ternary complex.
Troubleshooting:
-
High Background Signal: Optimize protein and bead concentrations. Test different assay buffers.
-
Low Signal: Confirm the activity of the tagged proteins and the integrity of the PROTAC. Titrate the components to find the optimal concentrations.
-
Hook Effect: If the signal decreases at high PROTAC concentrations, this is indicative of the hook effect. Perform a wider titration of the PROTAC to identify the optimal concentration range.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. SLAS2024 [slas2024.eventscribe.net]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-enhancing mutations in an E3 ubiquitin ligase identified by high-throughput mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Validation & Comparative
Validating IRAK4 Degradation: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, confirming the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling, is a critical step in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive comparison of orthogonal methods to validate IRAK4 degradation, complete with experimental data, detailed protocols, and visualizations to ensure robust and reliable results.
The degradation of IRAK4, rather than simple inhibition, is a promising therapeutic strategy as it targets both the kinase and scaffolding functions of the protein, potentially leading to a more profound and durable biological effect.[1][3][4] However, rigorously validating that a compound induces the degradation of IRAK4, as opposed to merely inhibiting its activity or affecting its expression at the transcriptional level, requires a multi-pronged approach using several independent techniques.[1] This guide will explore the most common and effective orthogonal methods for this purpose.
The IRAK4 Signaling Pathway
IRAK4 is a critical serine/threonine kinase that plays a pivotal role in the innate immune system.[2][5] It acts as a key signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of the "Myddosome" complex.[2][6] This complex is a crucial platform for initiating innate immune responses.[2] Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of downstream transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[2][5]
Comparison of Orthogonal Methods for IRAK4 Degradation Validation
A robust workflow for validating IRAK4 degradation involves a combination of the orthogonal methods described below.[1] This ensures that the observed decrease in IRAK4 is due to protein degradation and not other mechanisms, and that this degradation leads to the expected functional consequences.[1]
| Method | Principle | Advantages | Limitations |
| Western Blot | Immunoassay that detects and quantifies a specific protein in a complex mixture. | - Widely accessible- Relatively inexpensive- Provides information on protein size | - Semi-quantitative- Antibody dependent- Low throughput |
| Mass Spectrometry (Proteomics) | Identifies and quantifies proteins by measuring the mass-to-charge ratio of their ions. | - Unbiased, global proteome coverage- Highly quantitative and sensitive- Can identify post-translational modifications | - Requires specialized equipment and expertise- Complex data analysis- Higher cost |
| Immunoprecipitation (IP) | Isolates a specific protein out of a complex mixture using an antibody immobilized on a solid support. | - Confirms protein-protein interactions- Can be used to enrich low-abundance proteins | - Antibody dependent- May miss transient or weak interactions- Potential for non-specific binding |
| Quantitative PCR (qPCR) | Measures the amount of a specific mRNA transcript. | - Highly sensitive and specific- High throughput | - Does not measure protein levels directly- mRNA levels may not correlate with protein levels |
| Functional Assays (e.g., Cytokine Release) | Measures the biological consequence of IRAK4 degradation, such as the inhibition of downstream signaling. | - Provides information on the functional impact of degradation- Can be performed in a high-throughput format | - Indirect measure of degradation- Can be influenced by off-target effects |
Experimental Protocols
Western Blot for IRAK4 Levels
Objective: To directly measure the amount of IRAK4 protein in cells treated with a potential degrader.[1]
Methodology:
-
Cell Lysis: Culture cells to 70-80% confluency and treat with the IRAK4 degrader and controls (e.g., vehicle, inactive compound) for the desired time points.[1] Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][5] Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with vortexing every 10 minutes.[1] Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant containing the protein lysate.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1][5]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples and add 4x Laemmli sample buffer.[1] Boil the samples at 95°C for 5 minutes.[1] Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.[1] Run the gel at 120V until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for IRAK4.[7] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[5]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][5]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to a loading control (e.g., β-actin or GAPDH).[3]
Mass Spectrometry for Proteome-wide Analysis
Objective: To provide an unbiased and quantitative assessment of IRAK4 degradation and to assess the selectivity of the degrader across the entire proteome.[1]
Methodology:
-
Sample Preparation: Treat cells and harvest lysates as for Western blotting.[1] Perform in-solution or in-gel digestion of proteins with trypsin.[1] Clean up the resulting peptides using solid-phase extraction.[1]
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Identify and quantify proteins using specialized software. Compare the abundance of IRAK4 and other proteins between treated and control samples.
Co-Immunoprecipitation (Co-IP) for Myddosome Integrity
Objective: To determine if the degrader disrupts the interaction between IRAK4 and other components of the Myddosome complex, such as MyD88.
Methodology:
-
Cell Lysis: Treat cells and prepare lysates as described for Western Blot, using a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against a component of the Myddosome (e.g., MyD88).[6] Add Protein A/G beads to capture the antibody-protein complexes.[6]
-
Washing: Wash the beads several times to remove non-specifically bound proteins.[6]
-
Elution: Elute the bound proteins from the beads.[6]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against IRAK4 to determine if it was co-immunoprecipitated with the target protein.[6]
Quantitative PCR (qPCR) for IRAK4 mRNA Levels
Objective: To determine if the decrease in IRAK4 protein is due to degradation or reduced transcription.[1]
Methodology:
-
RNA Extraction and cDNA Synthesis: Treat cells as described for the Western blot. Extract total RNA from the cells using a commercial RNA isolation kit.[1] Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.[1]
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for human IRAK4.[1]
-
Data Analysis: Run the qPCR reaction on a real-time PCR system.[1] Calculate the relative expression of IRAK4 mRNA using the ΔΔCt method, normalizing to a housekeeping gene.[1]
Functional Assay: Cytokine Release
Objective: To confirm that IRAK4 degradation leads to a functional consequence, such as the inhibition of downstream inflammatory signaling.[1]
Methodology:
-
Cell Treatment and Stimulation: Pre-treat immune cells (e.g., PBMCs or THP-1 cells) with the IRAK4 degrader for a specified time.[1] Stimulate the cells with a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8).[1]
-
Cytokine Measurement: Collect the cell culture supernatant after the stimulation period.[1] Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using an ELISA kit.[1]
-
Data Analysis: Compare the levels of cytokine production between degrader-treated and control cells.
Orthogonal Validation Workflow
By employing this comprehensive suite of orthogonal methods, researchers can confidently validate the degradation of IRAK4 and build a strong data package to support the advancement of novel anti-inflammatory therapeutics.[1]
References
Scaffolding vs. Kinase Function Inhibition of IRAK4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a central hub in signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its unique dual functionality, encompassing both a catalytic kinase activity and a non-enzymatic scaffolding role, presents a compelling and complex target for therapeutic intervention in a variety of inflammatory and autoimmune diseases. This guide provides an objective comparison of therapeutic strategies targeting these two fundamental aspects of IRAK4 function, supported by experimental data and detailed methodologies.
The Dual Nature of IRAK4: Scaffolding and Kinase Activities
IRAK4's role in innate immunity is multifaceted. Its scaffolding function is essential for the assembly of the Myddosome, a large signaling complex formed upon receptor activation. This assembly brings together the adaptor protein MyD88 and other IRAK family members, IRAK1 and IRAK2, to initiate the downstream signaling cascade.[1][2] Following this structural organization, the kinase activity of IRAK4 becomes crucial for the phosphorylation and subsequent activation of downstream targets, including IRAK1.[1] This phosphorylation event propagates the signal, leading to the activation of transcription factors such as NF-κB and AP-1, and ultimately, the production of pro-inflammatory cytokines.[1][3]
Recent studies have revealed a nuanced picture regarding the relative importance of these two functions, with evidence suggesting a dependency on the specific cell type and species. In murine models, IRAK4 kinase activity appears to be essential for pro-inflammatory cytokine production.[1][4] Conversely, in human cells, the scaffolding function of IRAK4 seems to play a more dominant role in mediating responses to certain TLR ligands.[1][5] This distinction is of paramount importance for the rational design of novel therapeutics.
Data Presentation: Quantitative Comparison of IRAK4 Inhibition Strategies
The following tables summarize quantitative data on the efficacy of different IRAK4-targeting modalities, comparing the effects of kinase inhibition, scaffolding inhibition, and protein degradation (which ablates both functions).
| Table 1: In Vitro Potency of IRAK4 Kinase Inhibitors vs. Degraders | ||||
| Compound Type | Compound Name | Cell Type | Parameter | Value |
| IRAK4 Degrader | KT-474 | Human PBMCs | DC50 (IRAK4 Degradation) | 0.88 nM[6] |
| THP-1 cells | DC50 (IRAK4 Degradation) | 8.9 nM[6] | ||
| Human PBMCs | IC50 (LPS/R848-induced IL-6) | 1.7 µM[6] | ||
| IRAK4 Kinase Inhibitor | PF-06650833 | THP-1 cells | IC50 (LPS-induced IL-6) | 3.6 nM[7] |
| Table 2: Differential Effects on Downstream Signaling | |||
| Inhibition Strategy | Cell Type | Downstream Effect | Observation |
| Kinase Inhibition | Human Monocytes | NF-κB (p65) Nuclear Translocation | No significant impact.[8] |
| IRF5 Nuclear Translocation | Blocked.[8] | ||
| Murine Macrophages | NF-κB, JNK, and p38 Activation | Severely impaired.[4] | |
| Scaffolding Inhibition | Disease-Relevant Non-Myeloid Cells (e.g., fibroblasts, synoviocytes) | Cytokine Production | Robustly blocked.[9] |
| Kinase Inhibition | Disease-Relevant Non-Myeloid Cells (e.g., fibroblasts, synoviocytes) | Cytokine Production | Limited to no effect.[9] |
| Protein Degradation (Ablates both functions) | Human B cells | NF-κB (p65) Phosphorylation and IL-6 Production (TLR9-mediated) | Inhibited, where scaffolding function is required.[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of IRAK4 modulators are provided below.
Co-Immunoprecipitation to Assess Myddosome Formation
Objective: To determine the effect of inhibiting IRAK4's scaffolding or kinase function on the interaction between MyD88 and other IRAK family members within the Myddosome complex.[2][11]
Methodology:
-
Cell Culture and Treatment: Human monocytic THP-1 cells are cultured to a density of 1x10^6 cells/mL. Cells are pre-treated with a vehicle control, an IRAK4 kinase inhibitor, or an IRAK4 scaffolding inhibitor for 1 hour. Subsequently, cells are stimulated with Lipopolysaccharide (LPS) (100 ng/mL) for 30 minutes to induce Myddosome formation.[1]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. The supernatant is then incubated with an antibody specific for a Myddosome component (e.g., anti-MyD88) overnight at 4°C.
-
Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins. The bound proteins are then eluted by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against IRAK4, IRAK1, and MyD88, followed by HRP-conjugated secondary antibodies.
-
Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The amount of co-immunoprecipitated proteins is quantified relative to the total amount in the input lysates.
NF-κB Reporter Gene Assay
Objective: To quantify the impact of inhibiting IRAK4 scaffolding versus kinase function on NF-κB transcriptional activity.[1]
Methodology:
-
Cell Culture and Transfection: HEK293 cells are seeded in a 96-well plate. The cells are co-transfected with an NF-κB-luciferase reporter plasmid, a Renilla luciferase control plasmid, and expression vectors for TLR4, MD2, and CD14.
-
Compound Treatment and Stimulation: After 24 hours, the cells are pre-treated with serial dilutions of an IRAK4 kinase inhibitor, a scaffolding inhibitor, or a vehicle control for 1 hour. The cells are then stimulated with LPS (100 ng/mL) for 6 hours.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Quantification of Cytokine Production by ELISA
Objective: To measure the production of pro-inflammatory cytokines following TLR stimulation and treatment with IRAK4 inhibitors.[2]
Methodology:
-
Cell Culture and Stimulation: Human peripheral blood mononuclear cells (PBMCs) are seeded in a 96-well plate and pre-treated with various concentrations of an IRAK4 kinase inhibitor, scaffolding inhibitor, or degrader for 1 hour. Cells are then stimulated with a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8) for 18-24 hours.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: An enzyme-linked immunosorbent assay (ELISA) is performed using commercially available kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β). The supernatant is added to a plate pre-coated with a capture antibody. A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a colorimetric signal.
-
Data Analysis: The absorbance is measured using a plate reader, and the concentration of the cytokine is determined by comparison to a standard curve.
Mandatory Visualization
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Caption: Mechanisms of IRAK4 scaffolding vs. kinase inhibition and degradation.
Caption: Workflow for comparing different IRAK4 inhibitor modalities.
Conclusion
The dual nature of IRAK4 as both a kinase and a scaffold protein offers multiple avenues for therapeutic intervention. While kinase inhibitors have demonstrated promise, their efficacy can be limited, particularly in human cells where the scaffolding function appears to be more critical for certain TLR-mediated responses.[1][12] The development of molecules that target the scaffolding function, either directly or through protein degradation, represents a significant advancement.[3][7] These approaches offer the potential for a more comprehensive blockade of IRAK4-mediated signaling, which may translate to superior therapeutic outcomes in a range of inflammatory and autoimmune diseases. For researchers and drug developers, the choice of IRAK4 modulator will depend on the specific therapeutic context, with scaffolding inhibitors and degraders showing potential for greater efficacy in a broader range of cell types.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solving the IRAK-4 enigma: application of kinase-dead knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 10. kymeratx.com [kymeratx.com]
- 11. benchchem.com [benchchem.com]
- 12. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling | Semantic Scholar [semanticscholar.org]
In Vivo Showdown: IRAK4 PROTAC Degraders Outshine Kinase Inhibitors in Preclinical Models
A comprehensive analysis of preclinical data reveals the superior in vivo efficacy of IRAK4-targeting PROTAC degraders, such as KT-474, compared to traditional kinase inhibitors in various models of inflammation and cancer. By eliminating the entire IRAK4 protein, these degraders overcome the limitations of kinase inhibition, which only blocks catalytic activity, offering a more profound and durable therapeutic effect.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in innate immunity, playing a key role in inflammatory signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[1][2] Its dual functions as a kinase and a scaffold protein make it a prime target for therapeutic intervention in a range of immune-inflammatory diseases and cancers.[1][3] While kinase inhibitors have been developed, a new class of drugs known as Proteolysis Targeting Chimeras (PROTACs) has emerged, which function by inducing the degradation of the target protein.[4][5] This guide provides a comparative overview of the in vivo efficacy of IRAK4 PROTAC degraders, with a focus on the clinical candidate KT-474, against conventional IRAK4 kinase inhibitors like PF-06650833.
Superior Anti-Inflammatory Activity of IRAK4 Degraders
In preclinical models of immune-inflammatory diseases, IRAK4 degraders have consistently demonstrated superiority over kinase inhibitors.[6] The degrader KT-474, for instance, has shown more potent and broader anti-inflammatory effects by eliminating both the kinase and scaffolding functions of IRAK4.[7] This dual action leads to a more comprehensive blockade of inflammatory signaling pathways, such as NF-κB activation.[1]
Comparative Efficacy in an Acute Inflammation Model
Studies in a mouse lipopolysaccharide (LPS) model of acute inflammation have highlighted the enhanced and prolonged activity of IRAK4 degraders. While both KT-474 and the kinase inhibitor PF-06650833 initially inhibit cytokine production, the effect of KT-474 is maintained long after the compound has been cleared from circulation, a key advantage of the degrader modality.[4]
Promise in Oncology: Targeting MYD88-Mutant Lymphoma
Beyond inflammatory diseases, IRAK4 degraders have shown significant promise in the treatment of cancers driven by mutations in the MYD88 gene, particularly in Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL).[8] In these cancers, constitutive activation of the Myddosome complex, of which IRAK4 is a key component, drives tumor cell proliferation and survival.[3]
In Vivo Tumor Regression in Xenograft Models
Oral administration of the IRAK4 degrader KYM-001 resulted in dose-dependent tumor regression in multiple mouse xenograft models of MYD88-mutant ABC DLBCL.[8] Notably, tumor regression was strongly correlated with the degradation of the IRAK4 protein, establishing a clear pharmacodynamic marker for efficacy.[8] Furthermore, dual-targeting degraders that induce the degradation of both IRAK4 and IMiD substrates have demonstrated even broader and more durable anti-tumor responses in vivo, leading to complete regressions in some models.[3]
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the key in vivo efficacy data for IRAK4 PROTAC degraders in comparison to kinase inhibitors.
| Compound | Model | Dose/Schedule | Key Findings | Reference |
| KT-474 (IRAK4 Degrader) | Mouse LPS-induced acute inflammation | Oral | Maintained inhibition of IL-6 production after compound washout, demonstrating longevity of effect. | [4] |
| PF-06650833 (IRAK4 Kinase Inhibitor) | Mouse LPS-induced acute inflammation | Oral | Inhibitory effect on IL-6 was lost after compound washout. | [4] |
| KYM-001 (IRAK4 Degrader) | OCI-LY10 (MYD88-mutant ABC DLBCL) Xenograft | Oral | Dose-dependent tumor regression; >80% IRAK4 degradation correlated with maximal efficacy. | [8] |
| Dual IRAK4/IMiD Degrader | MYD88-mutant Lymphoma Xenograft | Not Specified | Durable and complete tumor regressions. | [3] |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental designs used to evaluate these compounds, the following diagrams are provided.
Caption: Simplified IRAK4 Signaling Pathway.
Caption: Mechanism of Action for an IRAK4 PROTAC Degrader.
Caption: Experimental Workflow for In Vivo Xenograft Model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments.
LPS-Induced Acute Inflammation Mouse Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are used.
-
Acclimation: Animals are acclimated for at least one week prior to the experiment.
-
Compound Administration: Mice are orally dosed with the IRAK4 degrader (e.g., KT-474), IRAK4 kinase inhibitor (e.g., PF-06650833), or vehicle control.
-
LPS Challenge: At a specified time post-dosing, mice are challenged with an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Blood Collection: Blood samples are collected at various time points post-LPS challenge.
-
Cytokine Analysis: Plasma levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, are quantified using methods like ELISA or multiplex assays.
-
Pharmacokinetic Analysis: Plasma concentrations of the administered compounds are determined at different time points to establish a pharmacokinetic profile.[4]
Human ABC DLBCL Xenograft Model
-
Cell Lines: MYD88-mutant ABC DLBCL cell lines (e.g., OCI-LY10) are cultured under standard conditions.
-
Animals: Immunocompromised mice (e.g., NOD-scid gamma) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of DLBCL cells is subcutaneously implanted into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, mice are randomized into treatment groups.
-
Compound Administration: The IRAK4 degrader (e.g., KYM-001) or vehicle is administered orally according to the specified dose and schedule.[8]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. Efficacy is determined by assessing tumor growth inhibition or regression.
-
Pharmacodynamic Assessment: At the end of the study, tumors are excised, and the levels of IRAK4 protein are quantified by methods such as Western blot or immunohistochemistry to confirm target degradation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Kymera Therapeutics to Present New In Vivo Data Demonstrating the Broad Anti-Inflammatory Activity of its IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting | KYMR Stock News [stocktitan.net]
- 7. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 8. aacrjournals.org [aacrjournals.org]
Benchmarking New IRAK4 Ligands: A Comparative Guide to Known Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking novel Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) ligands against established standards. IRAK4 is a critical serine/threonine kinase that functions as a master regulator in innate immune signaling, downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Its central role in propagating inflammatory signals has made it a prime therapeutic target for a wide range of autoimmune and inflammatory diseases.[3] This document outlines key experimental data for well-characterized IRAK4 inhibitors and a degrader, details essential experimental protocols, and provides visual aids to understand the signaling pathway and experimental workflows.
Quantitative Comparison of Standard IRAK4 Ligands
The following table summarizes the biochemical and cellular potency of established IRAK4 inhibitors, Zimlovisertib (PF-06650833) and BMS-986126, along with the IRAK4 degrader, KT-474. This data provides a quantitative baseline for evaluating the performance of new chemical entities.
| Compound Name (Company) | Mechanism of Action | Biochemical IC50 | Cellular Activity | Key Features |
| Zimlovisertib (PF-06650833) (Pfizer) | Kinase Inhibitor | ~0.2 nM[4][5] | 2.4 nM (PBMC assay)[4][5] | First IRAK4 inhibitor to enter clinical trials.[4] Orally active.[5] |
| BMS-986126 (Bristol Myers Squibb) | Kinase Inhibitor | 5.3 nM[6][7] | Potent inhibition of TLR-induced cytokine production in human PBMCs (IC50: 135-456 nM).[7] | Highly selective and orally active.[7] Demonstrates synergy with prednisolone.[8] |
| KT-474 (Kymera Therapeutics) | Protein Degrader (PROTAC) | N/A | DC50 of 0.9 nM in human PBMCs.[9] | First-in-class oral IRAK4 degrader; targets both kinase and scaffolding functions.[4][10] |
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the process of evaluation, the following diagrams illustrate the IRAK4 signaling cascade and a standard experimental workflow for benchmarking new ligands.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of new IRAK4 ligands. Below are protocols for key in vitro assays.
Biochemical IRAK4 Kinase Activity Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the kinase activity of IRAK4.
-
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection reagent[4][11]
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (for controls) to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, IRAK4 enzyme, and substrate. Add this master mix to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at the Km for IRAK4.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay for IRAK4 Inhibition in Human PBMCs
This assay assesses the ability of a compound to inhibit IRAK4 signaling in a more physiologically relevant context.
-
Objective: To determine the cellular IC50 of an IRAK4 inhibitor by measuring its effect on TLR-agonist-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS
-
TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4)
-
Test compound serially diluted in DMSO
-
ELISA kit for detecting the cytokine of interest (e.g., TNF-α or IL-6)
-
96-well cell culture plates
-
-
Procedure:
-
Plate PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells per well.
-
Pre-incubate the cells with serial dilutions of the test compound or DMSO (vehicle control) for 1 hour at 37°C.
-
Stimulate the cells by adding the TLR agonist (e.g., R848 at a final concentration of 1 µM). Include an unstimulated control (DMSO only, no agonist).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of the secreted cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each compound concentration and determine the cellular IC50 value by fitting the data to a dose-response curve.
-
IRAK4 Degradation Assay (for PROTACs)
This assay is essential for compounds designed to induce the degradation of the IRAK4 protein.
-
Objective: To quantify the reduction in IRAK4 protein levels following treatment with a PROTAC degrader and determine the half-maximal degradation concentration (DC50).
-
Materials:
-
A relevant cell line (e.g., THP-1 human monocytic cells)
-
Cell culture medium
-
Test degrader compound serially diluted in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against IRAK4 and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Western blot equipment and reagents
-
-
Procedure:
-
Plate cells and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of the degrader compound or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform Western blotting: separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies for IRAK4 and a loading control.
-
Incubate with a secondary antibody and detect the protein bands using chemiluminescence.
-
Quantify the band intensities using densitometry. Normalize the IRAK4 signal to the loading control.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control and determine the DC50 value from a dose-response curve.[12]
-
References
- 1. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting | Nasdaq [nasdaq.com]
- 2. benchchem.com [benchchem.com]
- 3. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-986126 | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
